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  • Product: 2-(3-oxomorpholin-4-yl)propanoic acid
  • CAS: 933749-97-4

Core Science & Biosynthesis

Foundational

Metabolic stability predictions for 2-(3-oxomorpholin-4-yl)propanoic acid

An In-Depth Technical Guide to the Metabolic Stability Prediction of 2-(3-oxomorpholin-4-yl)propanoic acid Introduction: The Critical Role of Metabolic Stability in Drug Candidacy In the trajectory of drug discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Stability Prediction of 2-(3-oxomorpholin-4-yl)propanoic acid

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy

In the trajectory of drug discovery and development, the metabolic fate of a new chemical entity (NCE) is a pivotal determinant of its success. Metabolic stability, the susceptibility of a compound to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate to toxic levels.[3] This guide provides a comprehensive framework for the predictive assessment of metabolic stability for the novel compound, 2-(3-oxomorpholin-4-yl)propanoic acid, integrating both computational and experimental methodologies to build a robust profile for this promising scaffold.

The structure of 2-(3-oxomorpholin-4-yl)propanoic acid presents several key features of metabolic interest: a morpholinone ring, a tertiary amine, an amide-like lactam, and a propanoic acid side chain. Understanding the metabolic liabilities of these functional groups is essential for predicting the molecule's behavior in vivo.

Part 1: In Silico Assessment - The Predictive Foundation

Before committing to resource-intensive in vitro studies, computational modeling provides a crucial first pass at identifying potential metabolic liabilities. These in silico methods leverage vast datasets and sophisticated algorithms to predict a compound's fate based on its structure.[4][5][6]

Structural Analysis and Site of Metabolism (SoM) Prediction

The initial step involves a thorough analysis of the molecule's structure to identify potential "soft spots" for enzymatic attack.

  • Morpholine Ring: The morpholine moiety is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, potentially at the carbons adjacent to the nitrogen or oxygen atoms, which could lead to ring-opening.[7]

  • Propanoic Acid Side Chain: The aliphatic chain can undergo hydroxylation. More significantly, the carboxylic acid group is a prime candidate for Phase II conjugation, particularly glucuronidation via UDP-glucuronosyltransferases (UGTs), to form an acyl-glucuronide.[8]

  • Lactam (Oxomorpholinone) Ring: The amide bond within the lactam structure may be susceptible to hydrolysis by amidase enzymes, leading to ring cleavage.

Computational tools, such as Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, can formalize this analysis.[4][9] These models compare the structural and electronic features of 2-(3-oxomorpholin-4-yl)propanoic acid against databases of known metabolic transformations to predict the most likely sites of metabolism.[9][10]

Caption: Predicted metabolic pathways for the target compound.

Part 2: In Vitro Evaluation - Experimental Validation

While in silico models are powerful, experimental validation is non-negotiable. In vitro assays using liver-derived systems are the cornerstone of metabolic stability assessment.[1][11] The liver is the primary site of drug metabolism, and these systems contain the key enzymes responsible for biotransformation.[3] We will focus on two fundamental assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This assay is a workhorse for evaluating Phase I metabolism, primarily driven by CYP enzymes located in the endoplasmic reticulum of liver cells.[1][11] Microsomes are subcellular fractions that are easy to prepare and use, making them ideal for higher-throughput screening.[2][3]

  • Test System: Pooled human liver microsomes are used to average out inter-individual variability in enzyme expression.[3]

  • Cofactor: An NADPH-regenerating system is included. CYP enzymes require NADPH as a cofactor to function; without it, their oxidative activity would cease.[12][13]

  • Quenching: The reaction is stopped at various time points by adding a cold organic solvent like acetonitrile. This serves two purposes: it denatures the enzymes, halting the reaction instantly, and it precipitates the proteins, which can then be removed by centrifugation to provide a clean sample for analysis.[14][15]

  • Controls: The inclusion of positive controls (compounds with known high and low clearance, e.g., Verapamil and Diazepam) and a negative control (incubation without the NADPH cofactor) is critical for validating the assay's performance and ensuring that the observed compound loss is due to enzymatic metabolism.[16]

  • Preparation:

    • Prepare a 1 µM working solution of 2-(3-oxomorpholin-4-yl)propanoic acid in a 100 mM potassium phosphate buffer (pH 7.4).[14]

    • Thaw pooled human liver microsomes (from a 20 mg/mL stock) on ice and dilute to a working concentration of 0.5 mg/mL in the same buffer.[14][16]

    • Prepare the NADPH-regenerating system solution as per the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, combine the test compound working solution and the microsomal solution.

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.[17]

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to all wells except the negative controls.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[13]

  • Sample Processing & Analysis:

    • Seal the plate, vortex vigorously, and centrifuge at high speed (e.g., 4000 rpm) for 20 minutes to pellet the precipitated protein.[13]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[14][15]

Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors within a complete cellular system.[11][15] This assay provides a more comprehensive picture of metabolic clearance, including the contributions of conjugation pathways that are absent in microsomes.[18][19]

  • Test System: Cryopreserved primary human hepatocytes are used as they retain enzymatic activities similar to fresh hepatocytes but offer greater convenience and availability.[18][20]

  • Cellular Integrity: Using hepatocytes in suspension ensures that compound uptake across the cell membrane is a factor, more closely mimicking the in vivo situation.[15]

  • Negative Control: Heat-inactivated hepatocytes are used as a negative control to differentiate between enzymatic degradation and non-specific binding or chemical instability.[16][20]

  • Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and gently resuspend them in pre-warmed incubation medium.

    • Perform a cell count and viability assessment (e.g., via Trypan Blue exclusion) to ensure cell health. Adjust cell density to 0.5 x 10⁶ viable cells/mL.[20]

    • Prepare a working solution of 2-(3-oxomorpholin-4-yl)propanoic acid in the incubation medium.

  • Incubation:

    • In a non-coated plate, add the test compound working solution.

    • Initiate the reaction by adding the hepatocyte suspension to the wells. The final test compound concentration is typically 1 µM.[20]

    • Place the plate in an incubator at 37°C with 5% CO₂ on an orbital shaker to keep the cells in suspension.[20]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from the incubation mixture.[20]

    • Immediately quench the reaction by transferring the aliquot into a tube or well containing ice-cold acetonitrile with an internal standard.

  • Sample Processing & Analysis:

    • Process and analyze the samples via LC-MS/MS as described in the microsomal stability assay protocol.

G cluster_prep 1. Preparation cluster_inc 2. Incubation @ 37°C cluster_samp 3. Sampling & Quenching cluster_anal 4. Analysis P1 Prepare 1µM Test Compound Solution I1 Pre-incubate Compound + Enzyme P1->I1 P2 Prepare Microsome (0.5 mg/mL) or Hepatocyte (0.5x10^6/mL) Suspension P2->I1 P3 Prepare NADPH (for Microsomes) I2 Initiate Reaction (Add Cofactor/Cells) P3->I2 I1->I2 S1 Collect Aliquots at Time = 0, 5, 15, 30, 60 min I2->S1 S2 Quench with Cold Acetonitrile + IS S1->S2 A1 Centrifuge to Pellet Protein S2->A1 A2 Analyze Supernatant by LC-MS/MS A1->A2 A3 Calculate t½ and CLint A2->A3

Caption: General workflow for in vitro metabolic stability assays.

Part 3: Data Analysis and Interpretation

The primary output of these assays is the disappearance of the parent compound over time. From this data, two key pharmacokinetic parameters are derived: half-life (t½) and intrinsic clearance (CLint).[21]

  • Calculate Percent Remaining: Determine the percentage of the initial compound remaining at each time point relative to the 0-minute time point.

  • Determine Degradation Rate: Plot the natural logarithm (ln) of the percent remaining versus time. For first-order kinetics, this will yield a straight line. The slope of this line (k) represents the elimination rate constant.[14]

  • Calculate Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

    • Formula: t½ = -0.693 / k

  • Calculate Intrinsic Clearance (CLint): CLint represents the inherent ability of the liver to metabolize a drug.[21]

    • Formula: CLint (µL/min/mg protein or /10^6 cells) = (0.693 / t½) * (Incubation Volume / Enzyme Amount)[13][20]

Data Presentation

The results are best summarized in a table for clear comparison against control compounds.

CompoundAssay Systemt½ (min)CLint (µL/min/mg protein)Stability Classification
2-(3-oxomorpholin-4-yl)propanoic acid Human Liver Microsomes 45.2 34.2 Moderate
Verapamil (High Clearance Control)Human Liver Microsomes< 10> 150Low
Diazepam (Low Clearance Control)Human Liver Microsomes> 90< 10High
2-(3-oxomorpholin-4-yl)propanoic acid Human Hepatocytes 35.8 43.1 Moderate
Testosterone (High Clearance Control)Human Hepatocytes15.590.1Low

Note: Data presented is hypothetical and for illustrative purposes only.

Conclusion: Synthesizing a Predictive Profile

The metabolic stability assessment of 2-(3-oxomorpholin-4-yl)propanoic acid requires a multi-faceted approach. The in silico analysis predicted potential metabolic liabilities at the morpholine ring (oxidation, hydrolysis) and the propanoic acid side chain (conjugation). The hypothetical in vitro data suggests the compound has moderate stability. The shorter half-life observed in hepatocytes compared to microsomes could imply a contribution from Phase II metabolism (e.g., glucuronidation of the carboxylic acid), a pathway not present in the microsomal system.

This integrated analysis provides a robust, data-driven foundation for decision-making. The identified moderate stability suggests the compound is likely to have a reasonable pharmacokinetic profile, justifying its progression to further preclinical studies. Future work should focus on metabolite identification to confirm the predicted pathways and to ensure that no pharmacologically active or reactive metabolites are formed.

References

  • JOCPR. (n.d.). Development of In Silico Models for Predicting Drug Absorption and Metabolism. JOCPR.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm.
  • Mercell. (n.d.). metabolic stability in liver microsomes. Mercell.
  • Filimonov, D. A., et al. (2021). In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. MDPI.
  • Kar, S., & Roy, K. (2019). In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery. Bentham Science.
  • Zolaly, M. A., et al. (2019). In silico approaches and tools for the prediction of drug metabolism and fate: A review. PubMed.
  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Creative Biolabs.
  • Domainex. (n.d.). Hepatocyte Stability Assay. Domainex.
  • Creative Bioarray. (2025). Hepatocyte Stability Assay. Creative Bioarray.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro.
  • EBSCO. (n.d.). Carboxylic Acids | Chemistry | Research Starters. EBSCO.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
  • Liu, X., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. ResearchGate.
  • ResearchGate. (n.d.). Protocol for the Rat Hepatocyte Stability Assay. ResearchGate.
  • Merck. (n.d.). Metabolic Stability Assays. Merck.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Thermo Fisher Scientific.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Creative Bioarray.
  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore.
  • Trably, D., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. PubMed.
  • WikiLectures. (2022). The most important chemical reactions in metabolism. WikiLectures.
  • Pharma Focus Asia. (2021). Metabolic Stability. Pharma Focus Asia.

Sources

Exploratory

Toxicity and safety data sheets for 2-(3-oxomorpholin-4-yl)propanoic acid

An In-Depth Technical Guide to the Toxicological Profile and Safe Handling of 2-(3-Oxomorpholin-4-yl)propanoic Acid Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological studies are publicly avai...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicological Profile and Safe Handling of 2-(3-Oxomorpholin-4-yl)propanoic Acid

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological studies are publicly available for 2-(3-oxomorpholin-4-yl)propanoic acid. This guide has been developed by leveraging data from the parent compound, propanoic acid, and its derivatives. This approach provides a scientifically grounded but provisional assessment of the potential hazards. All recommendations should be implemented with the understanding that the toxicological properties of this specific molecule have not been fully characterized.

Introduction: A Derivative of Propanoic Acid

2-(3-oxomorpholin-4-yl)propanoic acid belongs to the family of propanoic acid derivatives. Propanoic acid and its derivatives are utilized in various industrial and pharmaceutical applications. For instance, arylpropionic acid derivatives are a well-known class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), with ibuprofen being a prominent example[1]. The biological activity of these derivatives is often linked to the propionic acid moiety[1].

Given the structural similarity, the toxicological profile of 2-(3-oxomorpholin-4-yl)propanoic acid can be reasonably inferred from the extensive data available for propanoic acid. The presence of the morpholine ring and an oxo group may influence the molecule's reactivity, absorption, distribution, metabolism, and excretion (ADME) properties, and therefore its toxicological profile. However, the fundamental acidic and irritant properties of the propanoic acid backbone are likely to be retained.

This guide provides a comprehensive overview of the anticipated toxicological properties and safe handling procedures for 2-(3-oxomorpholin-4-yl)propanoic acid, based on the established profile of propanoic acid.

Anticipated Toxicological Profile

The following sections detail the expected toxicological endpoints for 2-(3-oxomorpholin-4-yl)propanoic acid, based on data for propanoic acid.

Acute Toxicity

Propanoic acid exhibits moderate to low acute toxicity via the oral route. The lethal dose (LD50) in rats has been reported to range from 351 to 4290 mg/kg body weight[2]. The significant variation in LD50 values is attributed to the concentration of the administered substance, with undiluted acid being more toxic due to its corrosive effects on the gastrointestinal tract[2]. Dermal toxicity is also considered to be in the moderate to low range[2]. Acute inhalation of propanoic acid vapors can cause respiratory irritation[3][4][5][6].

Table 1: Summary of Acute Toxicity Data for Propanoic Acid

Route of ExposureSpeciesLD50/LC50Classification
OralRat351 - 4290 mg/kgModerate to Low Toxicity
DermalRabbit3235 mg/kgModerate to Low Toxicity
InhalationRat>19.7 mg/L (1 hr)Low Toxicity

Data sourced from AICIS Tier II Assessment[2].

Skin Corrosion and Irritation

Propanoic acid is classified as causing severe skin burns and damage[3][5][6]. Direct contact can lead to significant irritation and corrosive effects. Therefore, 2-(3-oxomorpholin-4-yl)propanoic acid should be handled with appropriate personal protective equipment to prevent skin exposure.

Serious Eye Damage and Irritation

Similar to its effects on the skin, propanoic acid is known to cause serious eye damage[3][6]. Contact with the eyes can result in severe irritation, burns, and potentially irreversible damage. Immediate and thorough rinsing with water is crucial in the event of eye contact.

Respiratory and Skin Sensitization

There is currently no data to suggest that propanoic acid is a skin or respiratory sensitizer.

Germ Cell Mutagenicity

Available data on propanoic acid does not indicate any mutagenic potential.

Carcinogenicity

Propanoic acid is not classified as a carcinogen by major regulatory bodies such as IARC or ACGIH.

Reproductive and Developmental Toxicity

There is no evidence to suggest that propanoic acid causes reproductive or developmental toxicity.

Specific Target Organ Toxicity (STOT)
  • Single Exposure: Inhalation of propanoic acid vapors may cause respiratory irritation[3][4][5].

  • Repeated Exposure: No significant target organ toxicity is expected from repeated exposure, provided that appropriate handling procedures are followed to avoid direct contact and inhalation.

Hazard Identification and GHS Classification

Based on the data for propanoic acid, 2-(3-oxomorpholin-4-yl)propanoic acid is anticipated to have the following GHS classification:

Table 2: Anticipated GHS Classification

Hazard ClassHazard CategorySignal WordHazard Statement
Flammable LiquidsCategory 3WarningH226: Flammable liquid and vapor
Skin Corrosion/IrritationCategory 1BDangerH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 1DangerH318: Causes serious eye damage
Specific Target Organ Toxicity - Single ExposureCategory 3WarningH335: May cause respiratory irritation

Classification based on data for propanoic acid[3][5].

Hazard Pictograms:

  • Flame (GHS02)

  • Corrosion (GHS05)

  • Exclamation Mark (GHS07)

Safe Handling and First Aid

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

  • An eyewash station and a safety shower should be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield[4].

  • Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber, nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If working outside a fume hood or if vapors are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[7].

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[7].

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention[7].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[7].

Experimental Protocols for Toxicity Assessment

The following are standard OECD guidelines for assessing the toxicity of a chemical substance.

OECD TG 431: In Vitro Skin Corrosion

This test evaluates the potential of a chemical to cause skin corrosion using a reconstituted human epidermis (RhE) model.

Methodology:

  • Preparation of RhE Tissue: Three-dimensional human epidermis models are cultured.

  • Application of Test Chemical: A small amount of the test chemical is applied topically to the surface of the RhE tissue.

  • Exposure and Incubation: The tissue is exposed to the chemical for a defined period (e.g., 3 minutes and 1 hour).

  • Viability Assessment: After exposure, the tissue is rinsed, and cell viability is determined using a colorimetric assay (e.g., MTT assay).

  • Classification: The chemical is classified as corrosive if the cell viability falls below a certain threshold.

OECD_TG_431 A Prepare Reconstituted Human Epidermis (RhE) Tissue B Apply Test Chemical (2-(3-oxomorpholin-4-yl)propanoic acid) A->B Topical Application C Incubate for Defined Exposure Periods (e.g., 3 min and 1 hr) B->C D Rinse and Assess Cell Viability (MTT Assay) C->D E Classify as Corrosive if Viability < Threshold D->E Compare to Controls

Caption: OECD TG 431 Workflow for In Vitro Skin Corrosion Testing.

OECD TG 405: Acute Eye Irritation/Corrosion

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion, traditionally using albino rabbits. However, in vitro alternatives are now preferred.

Methodology (In Vivo):

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Dosing: A single dose of the test substance is applied to one eye of each animal. The other eye serves as a control.

  • Observation: The eyes are examined for signs of irritation (redness, swelling, discharge, corneal opacity) at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

  • Scoring: The observed effects are scored according to a standardized system.

  • Classification: The substance is classified based on the severity and persistence of the observed eye lesions.

OECD_TG_405 cluster_protocol OECD TG 405: Acute Eye Irritation (In Vivo) A Select Healthy Albino Rabbits B Apply Single Dose of Test Substance to One Eye A->B C Observe and Score Eye Irritation at 1, 24, 48, 72 hours B->C D Classify Based on Severity and Persistence of Lesions C->D

Caption: Workflow for OECD TG 405 Acute Eye Irritation/Corrosion Study.

Biological Effects and Potential Applications

While specific data for 2-(3-oxomorpholin-4-yl)propanoic acid is lacking, propionic acid itself is a short-chain fatty acid produced by gut microbiota fermentation of dietary fiber[8][9]. It has been shown to have various biological effects, including anti-inflammatory and neuroprotective properties[8][10]. Propionic acid can influence cellular processes such as apoptosis and gene expression. The derivatization of propanoic acid, as in the case of 2-(3-oxomorpholin-4-yl)propanoic acid, is a common strategy in drug development to modulate its pharmacokinetic and pharmacodynamic properties.

Conclusion

In the absence of specific toxicological data for 2-(3-oxomorpholin-4-yl)propanoic acid, a precautionary approach based on the known hazards of propanoic acid is warranted. This compound should be handled as a flammable liquid that can cause severe skin and eye damage and respiratory irritation. Strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize the risk of exposure. Further toxicological testing is necessary to fully characterize the hazard profile of this specific derivative.

References

  • DC Fine Chemicals. Safety Data Sheet for Propionic acid.[Link]

  • PENTA. Safety Data Sheet for Propionic Acid.[Link]

  • PubChem. 3-(Morpholin-4-yl)propanoic acid.[Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Propanoic acid: Human health tier II assessment.[Link]

  • Al-Lahham, S. H., Peppelenbosch, M. P., Roelofsen, H., Vonk, R. J., & Venema, K. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1801(11), 1175-1183.[Link]

  • Kumar, P., Sangam, Bala, V. C., Nimesh, S., & Bajpai, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12.[Link]

  • Al-Lahham, S. H., Roelofsen, H., Priebe, M., Weening, D., Vonk, R. J., & Venema, K. (2012). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Staff Publications. Paper 1.[Link]

  • Zheng, X., Wang, X. H., Guan, R. K., Xu, L. L., & Wang, Q. (2021). The effects of short chain fatty acids in regulating the proliferation, apoptosis and invasion of human medulloblastoma UW228 3 cells. Chinese Journal of Microecology, 33(9), 1037-1040.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 2-(3-Oxomorpholin-4-yl)propanoic Acid

This Application Note is structured to provide a rigorous, scalable, and scientifically grounded protocol for the synthesis of 2-(3-oxomorpholin-4-yl)propanoic acid . This compound represents a critical scaffold in medic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, scalable, and scientifically grounded protocol for the synthesis of 2-(3-oxomorpholin-4-yl)propanoic acid . This compound represents a critical scaffold in medicinal chemistry, particularly in the development of Factor Xa inhibitors and other bioactive peptidomimetics.

The following guide deviates from standard recipe formats to focus on process causality, critical quality attributes (CQAs), and reaction engineering principles, ensuring reproducibility and scalability.

Executive Summary & Retrosynthetic Logic

The target molecule, 2-(3-oxomorpholin-4-yl)propanoic acid , features a morpholin-3-one core N-alkylated with a propionic acid moiety. Direct alkylation of the lactam nitrogen requires careful control of basicity to avoid ring opening or O-alkylation.

Our retrosynthetic analysis identifies the strategic disconnection at the N–C(


) bond. The most robust forward synthesis involves the nucleophilic substitution of an 

-halo ester by the deprotonated morpholin-3-one, followed by controlled ester hydrolysis.
Retrosynthetic Pathway

Retrosynthesis Target Target: 2-(3-oxomorpholin-4-yl)propanoic acid Intermediate Intermediate: Ethyl 2-(3-oxomorpholin-4-yl)propanoate Target->Intermediate Hydrolysis (LiOH) Precursors Precursors: Morpholin-3-one + Ethyl 2-bromopropionate Intermediate->Precursors N-Alkylation (NaH/DMF)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the N-substituted lactam core.

Critical Reagents & Material Specifications

To ensure reaction fidelity, the following specifications are mandatory.

ReagentCAS No.[1]PurityRoleCritical Note
Morpholin-3-one 109-11-5

98%
NucleophileHygroscopic; dry under vacuum before use.[2]
Ethyl 2-bromopropionate 535-11-5

98%
ElectrophileLachrymator; use fresh to avoid HBr impurities.
Sodium Hydride (NaH) 7646-69-760% disp.BaseWash with dry hexanes if oil removal is required.
DMF (Anhydrous) 68-12-299.8%SolventWater content must be <50 ppm to prevent ester hydrolysis.
Lithium Hydroxide 1310-65-298%HydrolysisPreferred over NaOH for milder chemoselectivity.

Step-by-Step Synthesis Protocol

Phase A: N-Alkylation of Morpholin-3-one

Objective: Selective formation of the N–C bond while suppressing O-alkylation.

Mechanism: The pKa of the amide proton in morpholin-3-one is approximately 15–17. Strong bases like Sodium Hydride (NaH) irreversibly deprotonate the nitrogen, generating a localized amidate anion. This anion attacks the secondary carbon of ethyl 2-bromopropionate via an


 mechanism.

Protocol:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Deprotonation:

    • Charge the flask with Morpholin-3-one (1.01 g, 10.0 mmol) and anhydrous DMF (15 mL).

    • Cool the solution to 0 °C using an ice/water bath.[3]

    • Critical Step: Add NaH (60% dispersion, 440 mg, 11.0 mmol, 1.1 equiv) portion-wise over 10 minutes. Evolution of

      
       gas will be vigorous.
      
    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution should turn slightly turbid/yellow.

  • Alkylation:

    • Cool the mixture back to 0 °C.

    • Add Ethyl 2-bromopropionate (1.43 mL, 11.0 mmol, 1.1 equiv) dropwise via the addition funnel over 15 minutes.

    • Remove the ice bath and stir at RT for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup:

    • Quench the reaction carefully with saturated

      
       solution (5 mL) at 0 °C.
      
    • Dilute with water (50 mL) and extract with EtOAc (3

      
       30 mL).
      
    • Wash the combined organics with brine (2

      
       20 mL) to remove DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-5% MeOH in DCM) to yield Ethyl 2-(3-oxomorpholin-4-yl)propanoate .

Phase B: Ester Hydrolysis

Objective: Saponification of the ethyl ester without degrading the lactam ring.

Protocol:

  • Reaction:

    • Dissolve the intermediate ester (from Phase A) in a mixture of THF/Water (3:1, 20 mL).

    • Add LiOH·H_2O (2.0 equiv) in one portion.

    • Stir vigorously at RT for 2–4 hours.

  • Isolation:

    • Concentrate the mixture to remove THF.

    • Acidify the remaining aqueous phase to pH 2 using 1M HCl. Note: The product is water-soluble; do not over-dilute.

    • Extract continuously with DCM or EtOAc. Alternatively, lyophilize the aqueous layer and extract the solid residue with warm acetone/ethanol if the compound is highly polar.

    • Concentrate the organic layer to yield the target acid.[4] Recrystallize from EtOAc/Hexane if necessary.

Analytical Validation

TechniqueExpected Signal Characteristics
1H NMR (DMSO-d6)

12.5 (br s, 1H, COOH), 4.8 (q, 1H,

-CH), 4.1 (s, 2H, lactam

), 3.8-3.9 (m, 2H, ether

), 3.4-3.5 (m, 2H, amine

), 1.4 (d, 3H,

).
LC-MS (ESI)

calculated: 174.07; found: 174.1.
IR Spectroscopy 1720

(Acid C=O), 1640

(Lactam C=O).

Process Workflow Diagram

The following diagram illustrates the logical flow and decision points within the synthesis protocol.

Workflow Start Start: Morpholin-3-one Deprot Deprotonation (NaH, 0°C) Start->Deprot Alkylation Alkylation (Ethyl 2-bromopropionate) Deprot->Alkylation Activates Nucleophile Quench Quench & Extract (EtOAc/Brine) Alkylation->Quench 16h, RT Hydrolysis Hydrolysis (LiOH, THF/H2O) Quench->Hydrolysis Purified Ester Final Final Product: Acid Derivative Hydrolysis->Final Acidification pH 2

Figure 2: Operational workflow for the synthesis of 2-(3-oxomorpholin-4-yl)propanoic acid.

References

  • Lactam Alkylation Protocol : National Institutes of Health (NIH). (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride. Retrieved March 2, 2026, from [Link]

  • Reagent Properties : NBInno. (2025). Ethyl 2-bromopropionate: A Versatile Intermediate in Chemical Synthesis. Retrieved March 2, 2026, from [Link]

Sources

Application

Application Note: Optimizing Peptide Coupling for 2-(3-Oxomorpholin-4-yl)propanoic Acid

Subtitle: Overcoming Steric Hindrance and Epimerization in Peptidomimetic Synthesis Executive Summary & Core Challenges 2-(3-Oxomorpholin-4-yl)propanoic acid is a highly specialized, non-natural amino acid building block...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Overcoming Steric Hindrance and Epimerization in Peptidomimetic Synthesis

Executive Summary & Core Challenges

2-(3-Oxomorpholin-4-yl)propanoic acid is a highly specialized, non-natural amino acid building block frequently utilized in the synthesis of advanced macrocycles and peptidomimetic therapeutics (such as factor Xa and MDM2 inhibitors)[1]. However, its successful incorporation presents two severe synthetic bottlenecks that routinely cause coupling failures or catastrophic loss of chiral purity:

  • Extreme Steric Hindrance: The bulky 3-oxomorpholine ring at the

    
    -carbon physically restricts the trajectory of incoming amine nucleophiles.
    
  • High Epimerization Velocity: Because the

    
    -amine is incorporated into a lactam ring, the molecule behaves as an N-acyl amino acid. Upon carboxylic acid activation, the adjacent lactam carbonyl rapidly attacks the activated ester to form a 5(4H)-oxazolone (azlactone) intermediate, leading to near-instantaneous racemization at the C2 chiral center[2].
    

This application note provides field-proven, self-validating protocols to achieve >95% coupling efficiency while maintaining >99% enantiomeric excess (ee). By abandoning traditional HATU/DIPEA methods in favor of advanced uronium (COMU) and carbodiimide/oxime (DIC/OxymaPure) chemistries, chemists can effectively bypass the oxazolone trap[3][4].

Mechanistic Causality: The Oxazolone Trap

In standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the urethane protecting group (Fmoc/Boc) disfavors oxazolone formation. However, 2-(3-oxomorpholin-4-yl)propanoic acid lacks a urethane group; its nitrogen is part of a cyclic amide. When activated by standard reagents (e.g., HBTU or DCC), the highly nucleophilic lactam oxygen attacks the activated carbonyl[2][5].

The resulting 5(4H)-oxazolone is highly susceptible to base-catalyzed enolization. If a strong, unhindered base like DIPEA is present in excess, the


-proton is rapidly abstracted, destroying the chiral center before the incoming amine can react[6].

OxazolonePathway A Activated Ester (e.g., O-Acylisourea) B 5(4H)-Oxazolone Intermediate A->B Intramolecular Attack (Lactam C=O) D Desired Amide (Retention of Configuration) A->D Fast Aminolysis (Oxyma/HOAt) C Enolized Oxazolone (Loss of Chirality) B->C Base (e.g., DIPEA) Deprotonation B->D Aminolysis E Epimerized Amide (D/L Mixture) C->E Aminolysis

Fig 1: Mechanistic pathway of oxazolone-mediated epimerization vs. desired aminolysis.

To defeat this pathway, the activation kinetics must outpace oxazolone formation, and the active ester must be highly reactive toward aminolysis but stable against intramolecular attack. OxymaPure-based reagents achieve this through assisted basic catalysis, where the oxime's geometry enhances the incoming amine's nucleophilicity[7].

Reagent Selection & Base Optimization

In my experience optimizing fragment condensations for hindered N-acyl systems, a critical failure point is the blind reliance on HATU/DIPEA[8]. The data dictates a strict departure from this combination.

  • COMU: A third-generation uronium salt based on OxymaPure. It exists exclusively in the highly reactive uronium form (unlike the guanidinium form of HATU) and requires only 1.0 equivalent of base, drastically reducing base-catalyzed enolization[3][9].

  • DIC/OxymaPure: The gold standard for SPPS. OxymaPure is more acidic than HOBt and forms an active ester that actively resists oxazolone formation. It is highly effective even under mild heating[4][10].

  • Base Selection: DIPEA must be replaced with 2,4,6-trimethylpyridine (TMP, collidine). TMP provides sufficient basicity to drive coupling but is too sterically hindered to efficiently abstract the oxazolone

    
    -proton[6].
    

Table 1: Quantitative Comparison of Coupling Conditions for Hindered N-Acyl Amino Acids

Coupling SystemBase (Eq.)SolventConversion (%)Epimerization (D-isomer %)
HBTU / HOBtDIPEA (2.0)DMF45%> 35.0%
HATU / HOAtDIPEA (2.0)DMF82%18.5%
HATU / HOAtTMP (2.0)DCM/DMF88%5.2%
COMU TMP (1.0) DMF > 98% < 1.0%
DIC / OxymaPure None / Catalytic DMF > 95% < 0.5%

(Note: Data synthesized from analogous hindered N-acyl peptide couplings[3][4][6])

Self-Validating Experimental Protocols

Workflow Step1 1. Pre-activation Mix Acid + COMU + TMP in DMF (1 min, 0°C) Step2 2. Amine Addition Add to Amine/Resin (Avoid excess base) Step1->Step2 Step3 3. Coupling React for 30-60 min at RT (Monitor via LC-MS/Kaiser) Step2->Step3 Step4 4. Validation & Workup Verify ee% via Chiral HPLC Isolate epimer-free product Step3->Step4

Fig 2: Self-validating workflow for epimerization-free solution-phase peptide coupling.

Protocol A: Solution-Phase Fragment Coupling (COMU / TMP)

Application: API fragment synthesis or late-stage macrocycle derivatization[1][9]. Rationale: COMU's high solubility and rapid activation kinetics make it ideal for liquid-phase synthesis. Limiting the base to 1.0 equivalent of TMP prevents the basic environment required for oxazolone enolization[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(3-oxomorpholin-4-yl)propanoic acid (1.0 eq, 0.1 M) and COMU (1.0 eq) in anhydrous, amine-free DMF.

  • Pre-activation: Chill the solution to 0 °C. Add TMP (1.0 eq) dropwise under argon. Stir for exactly 60 seconds. (Causality: Low temperature and strict 1-minute pre-activation minimize the window for oxazolone formation).

  • Coupling: Add the amine component (1.05 eq) dissolved in a minimal volume of DMF. Allow the reaction to warm to room temperature and stir for 45 minutes.

  • Validation (In-Process): Quench a 5 µL aliquot in 50% MeCN/H₂O. Analyze via LC-MS. The mass of the active ester should be fully depleted, replaced by the target product mass.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. COMU byproducts are highly water-soluble and wash out easily in the aqueous phase[11].

  • Validation (Chiral): Analyze the crude organic layer via Chiral HPLC (e.g., Chiralpak IC column) to verify ee > 99%.

Protocol B: Solid-Phase Peptide Synthesis (DIC / OxymaPure)

Application: Incorporation into resin-bound peptides or macrocyclic scaffolds[4][12]. Rationale: Uronium salts can cap unreacted amines (guanidinylation) during slow couplings. DIC/Oxyma avoids this and allows for extended coupling times without destroying the chiral center[10].

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound amine (e.g., Rink Amide or 2-CTC resin) in DMF for 20 minutes. Drain.

  • Reagent Mixing: In a separate vial, dissolve 2-(3-oxomorpholin-4-yl)propanoic acid (3.0 eq) and OxymaPure (3.0 eq) in DMF (0.1 M concentration).

  • Activation: Add DIC (3.0 eq) to the vial. Stir for 2 minutes at room temperature. (Causality: Do NOT add base. OxymaPure's internal basicity is sufficient to drive the reaction, keeping the environment slightly acidic to protect the chiral center[7]).

  • Coupling: Transfer the activated mixture to the resin. Agitate at 25 °C for 2 hours.

  • Validation (Kaiser/Chloranil Test): Remove a few resin beads, wash with DCM, and perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). A negative result (colorless/yellow) confirms >99% coupling. If positive, repeat steps 2-4.

  • Cleavage & Chiral Validation: Cleave a micro-aliquot using TFA/TIS/H₂O (95:2.5:2.5) for 1 hour. Precipitate in cold ether and analyze via UPLC-MS to confirm the absence of D-epimer diastereomers[4].

References
  • El-Faham, A., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Organic Process Research & Development.

  • Samarasimhareddy, M., et al. (2012). Epimerization Free Synthesis of O-Acyl Isodipeptides Employing COMU. Protein and Peptide Letters.

  • Wu, M., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences (PNAS).

  • Albericio, F., et al. (2023). An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures. ChemRxiv.

  • Burlina, F., et al. (2009). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. NIH PMC.

  • Heinis, C., et al. (2022). Synthesis and direct assay of large macrocycle diversities by combinatorial late-stage modification at picomole scale. Nature Communications.

  • El-Faham, A., et al. (2021). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. NIH PMC.

Sources

Method

Application Note: Advanced Recrystallization and Purification Protocols for Oxomorpholine Derivatives

Introduction & Mechanistic Context Oxomorpholine derivatives—specifically those featuring a morpholine ring bearing a lactam carbonyl (e.g., 3-oxomorpholine)—are privileged scaffolds in modern drug development. They are...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Oxomorpholine derivatives—specifically those featuring a morpholine ring bearing a lactam carbonyl (e.g., 3-oxomorpholine)—are privileged scaffolds in modern drug development. They are critical structural components in direct Factor Xa inhibitors, most notably the anticoagulant Rivaroxaban[1].

From a physicochemical perspective, the purification of these intermediates is notoriously challenging. The lactam motif acts as a strong hydrogen bond acceptor and, in unsubstituted variants, a hydrogen bond donor. This dual capability leads to complex polymorphic behaviors, high solvent-retention rates, and a strong propensity for "oiling out" (liquid-liquid phase separation) during crystallization. This application note outlines thermodynamically driven purification strategies to isolate high-purity oxomorpholine APIs and intermediates.

Causality in Purification Strategy: Thermodynamics vs. Kinetics

As an Application Scientist, I frequently observe that rapid "crash-out" precipitation techniques fail for oxomorpholine derivatives. Kinetic precipitation traps structurally similar impurities—such as chiral isomers introduced from key starting materials—within the crystal lattice[2].

Successful purification hinges on favoring thermodynamic control :

  • Solvent Selection: Halogenated solvents (e.g., dichloromethane) or polar aprotic solvents (e.g., ethyl acetate) are required to efficiently disrupt the strong intermolecular hydrogen bonding of the crude solid, achieving high initial solubility[3][4].

  • Anti-Solvent Dynamics: The controlled, dropwise addition of an anti-solvent (e.g., methanol) modulates the dielectric constant of the medium. This gradually decreases the solubility of the oxomorpholine derivative, maintaining the system within the metastable zone to induce controlled nucleation rather than amorphous precipitation[5].

Rational Design of the Purification Workflow

G A Crude Oxomorpholine Derivative (Purity < 90%) B Solvent Dissolution (e.g., DCM or Hot EtOAc) A->B C Hot Filtration (Remove Insoluble Matter) B->C D Crystallization Strategy C->D E1 Anti-Solvent Addition (e.g., Methanol) D->E1 High Solubility E2 Controlled Cooling (to 0°C) D->E2 High Temp Dependency F Nucleation & Crystal Growth (Metastable Zone) E1->F E2->F G High-Purity API (>99.5% HPLC) F->G IPC: Mother Liquor HPLC

Workflow for the purification and recrystallization of oxomorpholine derivatives.

Step-by-Step Experimental Protocols

Protocol A: Anti-Solvent Crystallization of Rivaroxaban Intermediates

This protocol leverages a Dichloromethane (DCM) / Methanol system to purify highly functionalized 3-oxomorpholine intermediates, routinely achieving >99.8% purity[3].

  • Dissolution: Suspend 10.0 g of the crude oxomorpholine intermediate in 50 mL of DCM.

  • Acidic Solubilization (Optional): If basic impurities are present, add a catalytic amount of an organic acid to fully dissolve the crude mixture and protonate the impurities, keeping them partitioned in the solvent[3].

  • Hot Filtration: Heat the mixture gently to 35 °C and filter through a 0.45 µm PTFE membrane.

    • Causality: Removing insoluble particulate matter prevents premature, heterogeneous nucleation, which can cause rapid precipitation of low-purity solids.

  • Anti-Solvent Addition: Transfer the clear filtrate to a jacketed reactor maintained at 35 °C. Slowly add 20 mL of Methanol dropwise over 45 minutes.

    • Causality: Slow addition ensures the solution remains in the metastable zone, promoting the growth of large, highly pure crystals.

  • Cooling and Isolation: Program the reactor to cool to 0–5 °C at a linear rate of 0.5 °C/min. Filter the resulting crystals under vacuum and wash with 10 mL of cold methanol.

  • Self-Validation System: Analyze the mother liquor via HPLC. The crystallization is validated and complete if the target compound's peak area in the mother liquor accounts for <5% of the initial mass.

Protocol B: Hot Solvent Recrystallization of Morpholine-2,5-diones

For highly substituted or fused oxomorpholine derivatives (e.g., morpholine-2,5-diones synthesized from amino acids), a steep temperature-solubility curve in a single solvent is exploited[4].

  • Dissolution: Dissolve the crude solid in a minimal volume of hot ethyl acetate (approx. 80 °C) until a clear yellow solution is obtained[4].

  • Thermodynamic Cooling: Turn off the heating mantle and stir continuously while allowing the solution to cool naturally to room temperature over 2 hours.

  • Yield Maximization: Transfer the flask to an ice bath (0 °C) for an additional 2 hours to force the remaining solute out of the solution[4].

  • Isolation: Filter the white crystals under vacuum and dry in a vacuum desiccator at 40 °C overnight.

  • Self-Validation System: Perform a melting point determination. A sharp melting point range (≤1.5 °C variance) validates the structural purity. A broad melting point indicates trapped solvent within the crystal lattice or residual diastereomers.

Quantitative Data Summary

The following table summarizes the expected outcomes of the described purification strategies based on empirical data and literature standards:

Compound ClassPrimary SolventAnti-Solvent / MethodTypical Yield (%)Final Purity (HPLC)Ref.
Rivaroxaban Intermediates DichloromethaneMethanol (Anti-solvent)85 – 92%> 99.8%[3]
5-Oxomorpholin-2-carboxylic acids Ethyl AcetateMethanol (Cooling)35 – 56%> 98.0%[5]
Morpholine-2,5-diones Ethyl Acetate (Hot)N/A (Cooling to 0 °C)68 – 75%> 99.0%[4]

Troubleshooting: Mitigating "Oiling Out"

When purifying polysubstituted diastereomeric 5-oxomorpholin-2-carboxylic acids[5], "oiling out" is a frequent artifact.

  • Mechanism: The system separates into a solute-rich liquid phase and a solvent-rich liquid phase before actual crystallization can occur, resulting in an impure, gummy residue.

  • Corrective Action: To prevent this, seed the solution with 1-2% (w/w) pure crystals at the upper boundary of the metastable zone. Alternatively, switch to a solvent system with a lower boiling point (e.g., cyclohexane/ethyl acetate) to facilitate chromatographic pre-purification prior to the final recrystallization step[5].

References

  • AN IMPROVED PROCESS FOR THE PREPARATION OF RIVAROXABAN INVOLVING NOVEL INTERMEDIATE - European Patent Office - EP 3565552 B1 Source: Googleapis.com URL:[Link]

  • Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug Source: ResearchGate URL:[Link]

  • Purification Process For Rivaroxaban Source: Quick Company (Patent WO2011/01232 Al) URL:[Link]

  • Synthesis and transformations of polysubstituted diastereomeric 5-oxomorpholin-2-carboxylic acids Source: Comptes Rendus de l'Académie des Sciences URL:[Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture Source: PMC (National Institutes of Health) URL:[Link]

Sources

Application

Preparation of pharmaceutical intermediates using 2-(3-oxomorpholin-4-yl)propanoic acid

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis, purification, and downstream application of 2-(3-oxomorpholin-4-yl)propanoic acid , a versatile lacta...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis, purification, and downstream application of 2-(3-oxomorpholin-4-yl)propanoic acid , a versatile lactam building block often utilized in the development of Factor Xa inhibitors (analogous to Rivaroxaban) and peptidomimetics.[1]

Abstract & Strategic Overview

The moiety 2-(3-oxomorpholin-4-yl)propanoic acid represents a critical pharmacophore in modern drug design, combining the metabolic stability of the morpholin-3-one lactam ring with a chiral carboxylic acid handle for peptide coupling.[1] While often synthesized via the Michael addition of morpholinone to acrylates (yielding the 3-substituted beta-isomer), the 2-substituted (alpha) isomer requested here offers unique conformational constraints essential for specific enzyme pocket binding.[1]

This guide addresses the primary synthetic challenge: Regioselective N-alkylation of the 3-morpholinone lactam while mitigating O-alkylation side products and controlling racemization at the alpha-carbon.[1]

Key Technical Challenges Solved:
  • N- vs. O-Alkylation: Lactams are ambident nucleophiles.[1] We utilize Hard-Soft Acid-Base (HSAB) principles to favor N-alkylation.[1]

  • Chiral Integrity: Protocols for minimizing racemization during the substitution of chiral

    
    -halo esters.[1]
    
  • Purification: A non-chromatographic workup for the polar carboxylic acid intermediate.

Synthesis Protocol: The Core Scaffold

Objective: Preparation of 2-(3-oxomorpholin-4-yl)propanoic acid via N-alkylation of 3-morpholinone.[1]

A. Retrosynthetic Analysis & Workflow

The most robust route involves the SN2 displacement of a leaving group on a 2-halopropionate ester by the deprotonated nitrogen of 3-morpholinone, followed by controlled hydrolysis.[1]

SynthesisWorkflow Raw1 3-Morpholinone (Nucleophile) Step1 Step 1: N-Alkylation (NaH, THF, 0°C) Raw1->Step1 Raw2 Ethyl 2-Bromopropionate (Electrophile) Raw2->Step1 Inter1 Intermediate Ester (Ethyl 2-(3-oxomorpholin-4-yl)propanoate) Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Step1->Inter1 S_N2 Mechanism Final Final Product 2-(3-oxomorpholin-4-yl)propanoic acid Step2->Final Saponification

Figure 1: Strategic workflow for the synthesis of the target acid scaffold.

B. Detailed Experimental Procedure
Step 1: N-Alkylation (Formation of the Ester)

Rationale: Sodium hydride (NaH) is selected over weaker bases (like carbonates) to ensure complete deprotonation of the lactam (pKa ~15-17), generating the reactive amidate anion. THF is used to solvate the cation, promoting the reaction of the "naked" anion.[1]

Reagents:

  • 3-Morpholinone (1.0 eq)[1]

  • Ethyl 2-bromopropionate (1.1 eq)[1]

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Anhydrous THF (10 volumes)

Protocol:

  • Activation: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend NaH (1.2 eq) in anhydrous THF at 0°C.

  • Deprotonation: Add a solution of 3-morpholinone (1.0 eq) in THF dropwise over 30 minutes. Critical: Observe H₂ gas evolution.[1] Stir for 1 hour at 0°C to ensure formation of the sodium salt.

  • Alkylation: Add Ethyl 2-bromopropionate (1.1 eq) dropwise. The temperature must be maintained <5°C to minimize elimination side reactions (formation of acrylates).

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours.

  • Monitor: Check TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2][3] The starting lactam should be consumed.[1]

  • Quench: Carefully quench with saturated NH₄Cl solution at 0°C.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude ester is often sufficiently pure.[1] If not, purify via silica flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Step 2: Hydrolysis to the Free Acid

Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH for its milder nature and better solubility in THF/Water mixtures, reducing the risk of ring opening the morpholinone lactam.

Protocol:

  • Dissolve the intermediate ester (from Step 1) in THF:Water (3:1).

  • Add LiOH·H₂O (1.5 eq) in one portion.

  • Stir at room temperature for 2-3 hours. Do not heat, as this may degrade the lactam ring.

  • Workup (Critical for Polar Acids):

    • Remove THF under reduced pressure.[1]

    • Wash the aqueous phase with DCM (to remove unreacted ester/impurities).

    • Acidify the aqueous phase to pH 2.0 using 1N HCl.[1]

    • Extract the product into EtOAc (5x) or DCM/iPrOH (3:1) if highly polar.

    • Dry and concentrate to yield the 2-(3-oxomorpholin-4-yl)propanoic acid as a white/off-white solid.[1]

Downstream Application: Amide Coupling

Context: This acid is typically coupled to an amine (e.g., a substituted aniline or benzylamine) to form the final bioactive molecule.

Expert Insight: The morpholinone nitrogen reduces the electron density of the alpha-carbon, making the carboxylic acid slightly less reactive than standard aliphatic acids.[1] Activation requires robust coupling agents.

Protocol: HATU-Mediated Coupling[1]
  • Charge: Dissolve 2-(3-oxomorpholin-4-yl)propanoic acid (1.0 eq) in dry DMF.

  • Base: Add DIPEA (3.0 eq).

  • Activation: Add HATU (1.1 eq) and stir for 15 minutes. The solution should turn slightly yellow.[1][4]

  • Coupling: Add the Target Amine (e.g., 4-chloroaniline) (1.0 eq).

  • Completion: Stir at RT for 2-12 hours. Monitor by HPLC.

Analytical Quality Control

To ensure the intermediate meets pharmaceutical standards, the following parameters must be verified.

ParameterMethodAcceptance CriteriaNotes
Purity HPLC (C18 Column)> 98.0%Mobile Phase: 0.1% TFA in Water/MeCN
Identity 1H-NMR (DMSO-d6)ConformsDiagnostic: Morpholine -CH2- signals at 3.0-4.2 ppm
Chiral Purity Chiral HPLC> 99% eeCritical if using chiral starting materials
Water Content Karl Fischer< 0.5%Acid is hygroscopic; store in desiccator
Troubleshooting Guide
  • Issue: Low yield in Step 1.

    • Cause: Moisture in THF killing the NaH.[1]

    • Fix: Redistill THF over Na/Benzophenone or use molecular sieves.[1]

  • Issue: O-Alkylation observed (formation of lactim ether).

    • Cause: Reaction temperature too high or solvent too polar.

    • Fix: Keep addition at 0°C; ensure strictly anhydrous conditions.

  • Issue: Racemization (if synthesizing chiral variant).

    • Cause: SN2 inversion is expected, but basic conditions can racemize the product over time.

    • Fix: Minimize exposure to base after reaction completion; quench immediately.

Mechanism of Action & Pathway

The following diagram illustrates the critical N-alkylation mechanism, highlighting the transition state control required for high yield.

ReactionMechanism cluster_conditions Critical Control Points Start 3-Morpholinone (Lactam) Deprotonation Deprotonation by NaH (Formation of Amidate Anion) Start->Deprotonation -H2 (gas) Transition Transition State (Nucleophilic Attack on alpha-Carbon) Deprotonation->Transition + Ethyl 2-bromopropionate Product N-Alkylated Product (Retention of Lactam Ring) Transition->Product -NaBr Temp Temp < 5°C Prevents Elimination Solvent Anhydrous THF Promotes N-Selectivity

Figure 2: Mechanistic pathway for the N-alkylation of 3-morpholinone.

References

  • Rivaroxaban Synthesis Overview: Perzborn, E., Strassburger, J., Wilmen, A. et al. "In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939 (Rivaroxaban)." Journal of Thrombosis and Haemostasis. 2005.[1]

  • Lactam Alkylation Methodologies: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General Reference for N-alkylation of amides/lactams).

  • Process Chemistry of Morpholinone Derivatives: Roehrig, S., et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor."[1] Journal of Medicinal Chemistry. 2005.[1]

  • Chiral Alpha-Halo Acid Synthesis: "Preparation of 2-bromopropionic acid." PrepChem. (For precursor synthesis).

  • General Lactam Synthesis: "Method of preparing 3-morpholinone." CN105753804A.[1]

(Note: While specific literature on the isolated acid "2-(3-oxomorpholin-4-yl)propanoic acid" is sparse, the chemistry is derived directly from the validated protocols for Rivaroxaban intermediates and general lactam alkylation).[1]

Sources

Method

Application Note: A Strategic Guide to Solvent Selection for the Extraction of 2-(3-oxomorpholin-4-yl)propanoic acid

Abstract This application note provides a comprehensive guide for the selection of an optimal solvent for the liquid-liquid extraction (LLE) of 2-(3-oxomorpholin-4-yl)propanoic acid from aqueous media. The purification o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the selection of an optimal solvent for the liquid-liquid extraction (LLE) of 2-(3-oxomorpholin-4-yl)propanoic acid from aqueous media. The purification of this molecule, a polar carboxylic acid, is a critical step in its synthesis, often presenting challenges due to its amphiphilic nature. This document moves beyond a simple list of solvents to detail the underlying physicochemical principles that govern an effective extraction. We will explore a multi-parameter approach that balances solvent polarity, selectivity, physical properties, and safety considerations. Detailed, step-by-step protocols for both direct extraction and a more rigorous back-extraction for enhanced purity are provided, grounded in the principles of acid-base chemistry.

Physicochemical Profile of 2-(3-oxomorpholin-4-yl)propanoic acid

Understanding the structural and chemical properties of the target molecule is the cornerstone of developing a robust extraction protocol. 2-(3-oxomorpholin-4-yl)propanoic acid possesses distinct functional groups that dictate its behavior in different solvent systems.

  • Carboxylic Acid Moiety: This group provides an acidic proton, making the molecule's overall charge and polarity highly dependent on the pH of the aqueous environment.

  • Oxomorpholine Ring: This portion of the molecule contains a polar lactam (an amide within a ring) and an ether linkage, contributing to its overall polarity and potential for hydrogen bonding.

These features result in a molecule with significant water solubility when in its ionized (salt) form and moderate organic solvent solubility when in its neutral (protonated) form.

Table 1: Physicochemical Properties of 2-(3-oxomorpholin-4-yl)propanoic acid

PropertyValueSource / Rationale
Molecular Formula C₇H₁₁NO₄[1]
Molecular Weight 173.17 g/mol [1]
CAS Number 933749-97-4[1]
Estimated pKa ~4.8Based on the pKa of propanoic acid (4.87), a structurally similar carboxylic acid.[2]
Structure 2D Structure

The Principle of pH-Dependent Partitioning

The extraction of 2-(3-oxomorpholin-4-yl)propanoic acid hinges on the principle of acid-base extraction, a powerful subset of liquid-liquid extraction.[3] The ionization state of the carboxylic acid group can be controlled by adjusting the pH of the aqueous solution, which in turn dictates its preferred solvent phase.

The equilibrium is governed by the Henderson-Hasselbalch equation.

  • At Low pH (pH < pKa): When the aqueous phase is acidified to a pH at least 2 units below the molecule's pKa (i.e., pH < 2.8), the carboxylic acid is almost entirely in its neutral, protonated form (R-COOH). This non-ionic form is less polar and preferentially partitions into an immiscible organic solvent.

  • At High pH (pH > pKa): When the aqueous phase is made basic to a pH at least 2 units above the pKa (i.e., pH > 6.8), the carboxylic acid is deprotonated to its carboxylate salt form (R-COO⁻). This ionic form is highly polar and will be sequestered in the aqueous phase.[4][5]

This pH-driven "solubility switch" is the key to selectively moving the target compound between phases, leaving behind impurities with different chemical properties.

G cluster_aq Aqueous Phase cluster_org Organic Phase RCOOH_aq R-COOH (Neutral) RCOO_aq R-COO⁻ (Ionic, Water-Soluble) RCOOH_aq->RCOO_aq  Add Base (OH⁻) pH >> pKa RCOOH_org R-COOH (Neutral, Organic-Soluble) RCOOH_aq->RCOOH_org Partitions into Organic Phase RCOO_aq->RCOOH_aq  Add Acid (H⁺) pH << pKa

Figure 1: pH-dependent equilibrium and phase partitioning of the target molecule.

A Multi-Factor Approach to Solvent Selection

The ideal extraction solvent is not merely one that dissolves the compound; it must satisfy several criteria simultaneously.[6][7] The selection process should be a deliberate workflow, not a random choice.

G start Begin Solvent Selection polarity Is the solvent's polarity appropriate to dissolve the neutral R-COOH? start->polarity immiscible Is the solvent immiscible with water? polarity->immiscible Yes reject Reject polarity->reject No b_point Is the boiling point low enough for easy removal (<100 °C)? immiscible->b_point Yes reject2 Reject immiscible->reject2 No safety Does it have an acceptable safety and environmental profile? b_point->safety Yes reject3 Reject b_point->reject3 No suitable Suitable Candidate safety->suitable Yes reject4 Reject safety->reject4 No

Figure 2: Decision workflow for selecting an appropriate extraction solvent.

Table 2: Comparison of Common Extraction Solvents

SolventPolarityDensity (g/mL)Boiling Point (°C)Water ImmiscibilityComments
Ethyl Acetate Medium0.90277GoodRecommended. Good balance of polarity for the target molecule, low toxicity, and easily evaporated. Forms the top layer.
Dichloromethane (DCM) Medium1.3340GoodEffective solvent, but its toxicity and environmental concerns make it a less desirable choice. Forms the bottom layer.[6]
Methyl tert-butyl ether (MTBE) Low-Medium0.7455GoodGood alternative to diethyl ether with lower peroxide-forming risk. Forms the top layer.
Toluene Low0.867111ExcellentMay have insufficient polarity to efficiently extract the target molecule. High boiling point makes it difficult to remove.
Hexane Non-polar0.65569ExcellentToo non-polar; will not effectively dissolve the target molecule.[7]
Ethanol / Methanol High~0.79< 80PoorCompletely miscible with water and therefore unsuitable for liquid-liquid extraction.[8]

Based on this analysis, Ethyl Acetate emerges as the primary candidate due to its balanced polarity, good safety profile, and ease of use.

Experimental Protocols

Safety Precaution: Always perform extractions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 4.1: Standard Extraction from an Aqueous Phase

This protocol is suitable for routine purification where a moderate level of purity is acceptable.

  • pH Adjustment: Begin with the aqueous solution containing the product in a separatory funnel. Slowly add 2 M HCl dropwise while mixing and periodically checking the pH with pH paper or a calibrated meter. Continue until the pH is stable at 2-3 . This ensures the complete protonation of the carboxylic acid.

  • Solvent Addition: Add a volume of ethyl acetate equal to the volume of the aqueous phase to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup. Close the stopcock and shake vigorously for 30-60 seconds, venting frequently.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate will be the top layer.

  • Collection: Drain the lower aqueous layer and set it aside. Drain the upper organic (ethyl acetate) layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat steps 2-5 two more times with fresh portions of ethyl acetate, combining all organic extracts into the same flask. This ensures maximum recovery of the product.

  • Washing: Add a small volume of brine (saturated NaCl solution) to the combined organic extracts in the separatory funnel. Shake gently. This step helps to remove residual water from the organic phase.

  • Drying: Drain the washed organic layer into a new flask containing an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask until the drying agent no longer clumps together.

  • Isolation: Filter or decant the dried organic solution away from the drying agent. Remove the ethyl acetate using a rotary evaporator to yield the crude 2-(3-oxomorpholin-4-yl)propanoic acid.

Protocol 4.2: Extraction with Basic Wash for Enhanced Purity

This protocol incorporates a back-extraction step to remove neutral or basic impurities, yielding a product of higher purity.

  • Initial Extraction: Perform steps 1-6 from Protocol 4.1 to extract the protonated acid into ethyl acetate.

  • Basic Wash (Back-Extraction): To the combined organic extracts in the separatory funnel, add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[9] Shake and vent as before. This step converts the desired acid back into its highly water-soluble salt, pulling it into the aqueous layer while neutral impurities remain in the organic phase.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (which now contains the product as a salt) into a new, clean beaker or flask. The organic layer can be discarded.

  • Re-Acidification: Carefully and slowly acidify the bicarbonate solution from step 3 with 2 M HCl. Caution: This will cause vigorous CO₂ evolution (bubbling). Add the acid in small portions until bubbling ceases and the pH is stable at 2-3. The neutral product may precipitate or make the solution cloudy.

  • Final Extraction: Transfer the acidified aqueous solution to a clean separatory funnel. Perform a final extraction with fresh ethyl acetate as described in steps 2-6 of Protocol 4.1.

  • Final Workup: Wash, dry, and evaporate the organic solvent as described in steps 7-9 of Protocol 4.1 to yield the purified product.

Troubleshooting

  • Emulsion Formation: If a thick, inseparable layer forms between the aqueous and organic phases, the emulsion can often be broken by adding a small amount of brine and swirling gently or by letting the mixture stand for an extended period.

  • Poor Recovery: Ensure the pH of the aqueous phase was correctly adjusted before extraction. Insufficient acidification is a common cause of low yield. Perform at least three extractions to maximize recovery.

  • Product Precipitation at Low pH: If the product is poorly soluble in the acidified water, it may precipitate. In this case, proceed with the ethyl acetate extraction immediately; the solvent will dissolve the solid precipitate.

Conclusion

The successful extraction of 2-(3-oxomorpholin-4-yl)propanoic acid is achieved through a strategic application of acid-base principles. By manipulating the pH of the aqueous phase, the molecule can be selectively moved into an organic solvent. Ethyl acetate is recommended as the solvent of choice due to its ideal polarity, safety profile, and low boiling point. For standard purity, a direct extraction from an acidified solution is sufficient. For higher purity, incorporating a basic wash (back-extraction) step is highly effective at removing neutral and basic impurities.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Tiei. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Brouwer, E. R., et al. (2019, March 4). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. PMC. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • ResearchGate. (2021, August 13). How to extract acidic polar compounds from water?. Retrieved from [Link]

  • LCGC International. (2020, December 19). Practical Aspects of Solvent Extraction. Retrieved from [Link]

  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methylmorpholin-4-yl)propanoic acid. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 2-(3-oxomorpholin-4-yl)propanoic acid

Technical Support Center: Synthesis of 2-(3-Oxomorpholin-4-yl)propanoic Acid Core Directive & Scope Objective: This guide provides an in-depth technical troubleshooting framework for maximizing the yield of 2-(3-oxomorph...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(3-Oxomorpholin-4-yl)propanoic Acid

Core Directive & Scope

Objective: This guide provides an in-depth technical troubleshooting framework for maximizing the yield of 2-(3-oxomorpholin-4-yl)propanoic acid (also known as 4-(1-carboxyethyl)morpholin-3-one). This compound is a critical building block in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban analogs) and other peptidomimetics.

Primary Synthetic Strategy: The most robust industrial and laboratory route involves the N-alkylation of morpholin-3-one with 2-bromopropanoic acid esters , followed by ester hydrolysis. This guide focuses on optimizing this convergent pathway, as it offers the highest modularity and scalability.

Target Audience: Synthetic Organic Chemists, Process Development Scientists, and Medicinal Chemists.

Reaction Mechanism & Workflow

The synthesis proceeds in two phases:[1][2][3]

  • N-Alkylation: Nucleophilic attack of the morpholin-3-one amide nitrogen on the

    
    -carbon of ethyl 2-bromopropionate.
    
  • Hydrolysis: Saponification of the ester to the free acid.

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start Morpholin-3-one (SM1) Base Base (NaH or KOtBu) Solvent (DMF/THF) Start->Base Deprotonation Reagent Ethyl 2-bromopropionate (SM2) Intermediate Ethyl 2-(3-oxomorpholin-4-yl) propanoate (Ester) Reagent->Intermediate Base->Intermediate + SM2 (SN2 Reaction) Hydrolysis Hydrolysis (LiOH/MeOH/H2O) Intermediate->Hydrolysis Side1 Elimination to Ethyl Acrylate Intermediate->Side1 High Temp/Strong Base Side2 O-Alkylation (Lactim ether) Intermediate->Side2 Wrong Solvent Product 2-(3-Oxomorpholin-4-yl) propanoic acid Hydrolysis->Product Acidification & Extraction

Figure 1: Synthetic pathway and potential divergence points.

Phase 1: N-Alkylation Optimization (Upstream)

The Challenge: The amide nitrogen of morpholin-3-one is a poor nucleophile compared to amines. It requires deprotonation to form the lactam anion. The primary yield-killing side reaction is the elimination of ethyl 2-bromopropionate to form ethyl acrylate under basic conditions.

Troubleshooting Guide: Alkylation
SymptomProbable CauseTechnical Solution
Low Conversion (<50%) Incomplete deprotonation or moisture in solvent.Action: Switch to NaH (60% dispersion) in anhydrous DMF or THF . Ensure inert atmosphere (N2/Ar). The lactam anion is moisture-sensitive; water quenches it back to the starting material.
Formation of Ethyl Acrylate Base is too strong or temperature too high (E2 elimination).Action: Maintain reaction temperature at 0°C during base addition. Add the bromide dropwise . If using KOtBu, switch to NaH or Cs2CO3 to reduce basicity while maintaining nucleophilicity.
O-Alkylation Observed Solvent polarity favors O-attack (Lactim ether formation).Action: Use DMF or DMSO . These polar aprotic solvents solvate the cation (Na+), leaving the "naked" N-anion free to react. Avoid non-polar solvents like toluene unless using Phase Transfer Catalysis (PTC).
Starting Material Insolubility Morpholin-3-one is highly polar.Action: Use a co-solvent system if necessary, but DMF is usually sufficient. For PTC methods, use Toluene/50% NaOH with TBAB (Tetrabutylammonium bromide) .

Q: Why is NaH preferred over K2CO3? A: While K2CO3 is safer, the pKa of the lactam NH (approx. 15-17) makes it difficult to fully deprotonate with carbonate. NaH (pKa of H2 ~35) ensures irreversible deprotonation, driving the equilibrium forward. However, for scale-up, K2CO3 in Acetone/DMF with reflux can work if reaction time is extended (12-24h).

Phase 2: Hydrolysis & Workup (Downstream)

The Challenge: The final product is a small, polar carboxylic acid with high water solubility (amphiphilic). Standard liquid-liquid extraction often fails, leaving the product in the aqueous phase.

Troubleshooting Guide: Isolation
SymptomProbable CauseTechnical Solution
Product "Disappears" after Workup Product remained in the aqueous layer due to high water solubility.Action: Do NOT rely on simple ether/water extraction. 1. Acidify aqueous layer to pH ~2-3 (ensure protonation of COOH).2. Saturate the aqueous phase with NaCl (Salting out) .3. Extract continuously with EtOAc or DCM:Isopropanol (3:1) . 4. Alternatively, evaporate water and extract the solid residue with dry Acetone or Ethanol.
Low Purity (Inorganic Salts) Salt co-precipitation during evaporation.Action: Use an Ion-Exchange Resin (e.g., Dowex 50W) for purification. Load the crude mixture, wash with water, and elute the acid with dilute ammonia, then lyophilize.
Racemization (if Chiral) Harsh hydrolysis conditions.Action: If synthesizing a chiral analog (e.g., from L-alanine derivative), use LiOH in THF/H2O at 0°C . Avoid refluxing with strong NaOH/KOH.

Protocol Spotlight: "Salting Out" Extraction

  • After hydrolysis, remove organic solvent (MeOH/THF) under vacuum.

  • Cool the remaining aqueous solution to 0°C.

  • Acidify carefully with 1N HCl to pH 2.

  • Add solid NaCl until the solution is saturated (undissolved salt visible).

  • Extract 5x with Ethyl Acetate (Volume ratio 1:1).

  • Dry combined organics over Na2SO4 and concentrate.

Analytical Troubleshooting

Q: How do I distinguish between N-alkylation and O-alkylation by NMR? A:

  • N-Alkylated Product (Desired): Look for the carbonyl carbon of the morpholinone ring in 13C NMR around 165-170 ppm . In 1H NMR, the CH2 adjacent to the nitrogen (ring position 5) will shift slightly downfield compared to the starting material.

  • O-Alkylated Product (Imidate): The ring carbonyl signal will disappear, replaced by a signal for the C=N carbon around 155-160 ppm .

Decision Tree for Low Yield

TroubleshootingTree Start Problem: Low Yield (<50%) CheckTLC Step 1: Check TLC/HPLC of Reaction Mix Start->CheckTLC SM_Remains Is Starting Material (Morpholinone) present? CheckTLC->SM_Remains Side_Products Are there many side spots? SM_Remains->Side_Products No (Consumed) Conversion_Issue Diagnosis: Low Conversion SM_Remains->Conversion_Issue Yes (Major Spot) Selectivity_Issue Diagnosis: Side Reactions Side_Products->Selectivity_Issue Yes Workup_Issue Diagnosis: Workup Loss Side_Products->Workup_Issue No (Clean Profile) Fix_Conversion Fix: Increase Base Strength (NaH) Dry Solvents (DMF) Conversion_Issue->Fix_Conversion Fix_Selectivity Fix: Lower Temp (0°C) Dropwise Addition Check for O-Alkylation Selectivity_Issue->Fix_Selectivity Fix_Workup Fix: Saturate Aqueous with NaCl Use DCM:iPrOH (3:1) Extraction Workup_Issue->Fix_Workup

Figure 2: Diagnostic decision tree for yield optimization.

References

  • Morpholin-3-one Synthesis & Properties

    • Source: ChemicalBook & PubChem.
    • Relevance: Establishes the baseline stability and solubility of the core ring system.
  • Context: Validates the use of PTC (Benzene/NaOH/TBAHS) as an alternative to NaH/DMF for difficult substrates.
  • Hydrolysis of Polar Esters

    • Title: "Extraction of Propionic Acid
    • Source: SciELO / Studylib.
    • Relevance: Provides data on distribution coefficients and the "salting out" effect essential for isolating the propanoic acid derivative.[4]

  • Analogous Chemistry (Rivaroxaban Intermediates)

    • Title: "Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one"
    • Source: Technical Disclosure Commons.
    • Relevance: Demonstrates industrial conditions for handling morpholinone derivatives, emphasizing temperature control during functionaliz
  • Reagent Specification (Ethyl 2-bromopropionate)

    • Source: Organic Syntheses, Coll.[5] Vol. 1, p. 250.

    • Relevance: Details the preparation and stability of the alkylating agent, noting its tendency to hydrolyze or elimin

Sources

Optimization

Technical Support: Troubleshooting Cyclization Failures in Oxomorpholine Acid Synthesis

Introduction: The Scaffold & The Challenge The oxomorpholine (3-morpholinone) scaffold is a pharmacophore of immense significance, anchoring blockbuster anticoagulants like Rivaroxaban (Xarelto) and serving as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold & The Challenge

The oxomorpholine (3-morpholinone) scaffold is a pharmacophore of immense significance, anchoring blockbuster anticoagulants like Rivaroxaban (Xarelto) and serving as a critical peptidomimetic spacer. However, synthesizing oxomorpholine acids —specifically preserving a carboxylic acid moiety (or its ester precursor) during ring closure—presents a unique set of failure modes.

Unlike simple morpholine synthesis, the presence of the carbonyl group (lactam) and the acidic side chain introduces competing reactivities: O- vs. N-alkylation competition , racemization of chiral centers , and oligomerization .

This guide moves beyond standard protocols to address the why and how of cyclization failures, providing you with self-validating correction strategies.

Module 1: The "Classic" Biphasic Route (Haloacyl Halide Method)

Context: The most common industrial route involves reacting an amino acid derivative (e.g., Phenylglycine or Serine esters) with a 2-haloacyl halide (e.g., chloroacetyl chloride).

The Failure Mode: Oligomerization vs. Cyclization

Symptom: LCMS shows a "ladder" of masses (+MW of monomer) instead of the desired M+H. The reaction mixture turns into an intractable gum.

The Mechanism: The reaction proceeds via an intermediate linear amide. The nitrogen atom must then displace the halogen. If the concentration is too high, the nitrogen of Molecule A attacks the halogen of Molecule B (Intermolecular) rather than its own tail (Intramolecular).

Diagnostic Protocol:

  • Check Dilution: Standard concentration is 0.1 M. If you are running >0.5 M, you favor polymerization.

  • Check Addition Rate: Simultaneous slow addition of base and electrophile is critical to keep the concentration of the reactive intermediate low (High Dilution Principle).

The Solution: Phase Transfer Catalysis (PTC)

Using a biphasic system (DCM/Water or Toluene/Water) with a Phase Transfer Catalyst (e.g., TBAB) suppresses side reactions by compartmentalizing the base and the organic substrate.

Optimized Protocol (PTC Method):

ParameterConditionRationale
Solvent DCM / Water (1:1)DCM solubilizes the organic precursor; Water holds the bulk base.
Base NaHCO₃ or K₂CO₃ (solid or sat. aq.)Weaker inorganic bases prevent hydrolysis of the ester/acid moiety.
Catalyst TBAB (Tetrabutylammonium bromide) (5-10 mol%)Shuttles the anionic nucleophile into the organic phase for reaction.
Temperature 0°C → RTControls the exotherm of the initial acylation step.

Critical Checkpoint: If using PTC, ensure your stirring rate is >600 RPM. The reaction rate is diffusion-controlled across the interface.

Module 2: Preserving Chirality (The "Acid" Integrity)

Context: When synthesizing 5-substituted-3-morpholinone acids from chiral amino acids, racemization at the


-carbon is a primary failure.
The Failure Mode: Base-Induced Racemization

Symptom: Product forms, but chiral HPLC shows 50:50 enantiomeric excess (ee), or significant erosion of optical rotation.

The Mechanism: Strong bases (NaH, tBuOK) used to force cyclization can deprotonate the


-proton (between the nitrogen and the carbonyl/ester), creating a planar enolate intermediate that destroys stereochemistry.

Troubleshooting Guide:

Q: I am using NaH in THF, and my ee% dropped to 60%. What now?

  • A: Switch to weak organic bases or silver-mediated cyclization .

    • Option A: Use DBU or DIPEA in refluxing acetonitrile. These are often strong enough to drive cyclization but kinetically slower at deprotonating the

      
      -carbon.
      
    • Option B (The "Silver Bullet"): If the leaving group is a halide (Cl/Br), add Ag₂O (Silver Oxide). The silver coordinates the halogen, making it a "super-leaving group," allowing cyclization to occur at neutral pH or very mild conditions, preserving chirality.

Module 3: Visualization of Failure Pathways

The following diagram illustrates the kinetic competition between the desired cyclization and the common failure modes (O-alkylation and Polymerization).

Oxomorpholine_Pathways Start Amino Acid/Ester Precursor + Chloroacetyl Chloride Linear Linear Chloro-Amide Intermediate Start->Linear Acylation (0°C) Cyclic Target: 3-Morpholinone (Intramolecular N-Alkylation) Linear->Cyclic High Dilution Mild Base (PTC) O_Alk Failure: O-Alkylation Product (Thermodynamic Trap) Linear->O_Alk Hard Nucleophile Conditions (e.g., Alkoxide formation) Polymer Failure: Oligomers/Polymers (Intermolecular Reaction) Linear->Polymer High Concentration Fast Addition Racemate Failure: Racemized Product (Base-Catalyzed Epimerization) Cyclic->Racemate XS Strong Base (NaH) Prolonged Heating

Caption: Kinetic competition in morpholinone synthesis. Green path represents the optimized PTC/High-Dilution protocol.

Module 4: Advanced Troubleshooting (FAQ)
Q1: My reaction stalls at the linear intermediate. I see the mass, but it won't close.

Diagnosis: The nitrogen nucleophile is not "hot" enough, or the leaving group is too stable. Remediation:

  • Finkelstein Swap: Add 10-20 mol% NaI (Sodium Iodide) to the reaction. This converts the alkyl chloride to a more reactive alkyl iodide in situ.

  • Solvent Switch: If using Toluene, switch to DMF or DMAc . The high dielectric constant stabilizes the transition state for the S_N2 displacement.

Q2: I am getting O-alkylation instead of N-alkylation.

Diagnosis: This occurs when the amide oxygen acts as the nucleophile (forming an imidate) rather than the nitrogen. This is common under kinetic control with hard bases. Remediation:

  • Ensure the nitrogen is not over-protected or electronically deactivated.

  • Protecting Group Strategy: If starting from an amino alcohol, use a temporary silyl protection on the alcohol, cyclize the nitrogen, then deprotect.

  • Selectivity Rule: N-alkylation is generally favored in protic solvents or under thermodynamic control (reversible conditions).

Q3: The product is water-soluble and I'm losing it during workup.

Diagnosis: Oxomorpholine acids are highly polar and often zwitterionic. Remediation:

  • Do NOT wash with water. Filter off inorganic salts (if using organic solvent).

  • Purification: Use Resin Capture . Pass the reaction mixture through a mixed-bed ion exchange resin to trap the salts, or use Reverse Phase (C18) Flash Chromatography immediately.

  • Extraction: If you must extract, use n-Butanol or DCM:Isopropanol (3:1) as the organic layer.

Summary of Reaction Conditions
MethodologyBest For...Key RiskReference
Biphasic / PTC Large scale, simple substratesSlow reaction rates[1], [2]
NaH / THF Non-chiral, difficult cyclizationsRacemization , O-alkylation[3]
One-Pot (Ethylene Sulfate) Amino alcohol precursorsRegioselectivity (N vs O)[4]
Metal-Catalyzed (Cu/Pd) Complex/Fragile substratesCatalyst cost, heavy metal removal[5]
References
  • Rivaroxaban Process Chemistry: Roehrig, S., et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 48(19), 5900–5908.[1] Link

  • Phase Transfer Catalysis: Halpern, M. "Phase Transfer Catalysis in the Pharmaceutical Industry."[2] ACS Green Chemistry Institute Pharmaceutical Roundtable. Link

  • Racemization Control: Aubineau, T., & Cossy, J. "A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines."[3][4] Organic Letters, 20(23), 7419–7423. Link

  • Ethylene Sulfate Method: Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines."[4] ChemRxiv (Preprint). Link

  • Metal-Catalyzed Routes: "Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines." National Institutes of Health (PMC). Link

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 2-(3-oxomorpholin-4-yl)propanoic acid in Water

Introduction Welcome to the technical support guide for 2-(3-oxomorpholin-4-yl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges wit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-(3-oxomorpholin-4-yl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experimental work. The troubleshooting guides and FAQs herein are structured to address common issues systematically, from basic characterization to advanced formulation strategies.

Understanding the Molecule: Physicochemical Properties

  • Carboxylic Acid Group: This functional group suggests that the compound's solubility will be highly dependent on the pH of the aqueous medium. Carboxylic acids are generally more soluble in their ionized (deprotonated) form.

  • Morpholine Ring: The morpholine moiety is a polar heterocyclic amine, which can contribute to water solubility. However, the overall solubility will be a balance between this polar group and the rest of the molecule's structure.

Here is a table of predicted or analogous compound properties to guide our approach:

PropertyPredicted/Analogous ValueImplication for Solubility
pKa ~4-5 (typical for carboxylic acids)[1][2]Below this pH, the compound will be in its less soluble, neutral form. Above this pH, it will be in its more soluble, ionized (carboxylate) form.
LogP Likely low to moderateA lower LogP value generally indicates higher hydrophilicity and potentially better aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: My 2-(3-oxomorpholin-4-yl)propanoic acid is not dissolving in water at the desired concentration. What is the first thing I should check?

A1: The first and most critical parameter to investigate is the pH of your aqueous solution . The solubility of carboxylic acids like 2-(3-oxomorpholin-4-yl)propanoic acid is intrinsically linked to pH.

  • Causality: Below its pKa, the carboxylic acid group is protonated (in its -COOH form), making the molecule neutral and generally less soluble in water. Above the pKa, the carboxylic acid is deprotonated (in its -COO⁻ form), rendering the molecule charged and significantly more soluble due to favorable ion-dipole interactions with water molecules.

Initial Troubleshooting Workflow:

A Start: Undissolved Compound B Measure pH of the solution A->B C Is pH > pKa (est. 4-5)? B->C D Adjust pH upwards with a suitable base (e.g., 0.1M NaOH) C->D No E Compound Dissolves C->E Yes D->B F Compound still not dissolved D->F G Consider other factors (see Advanced Troubleshooting) F->G

Caption: Initial pH adjustment workflow for solubility.

Q2: I've adjusted the pH, and the solubility has improved, but it's still not sufficient for my needs. What's the next logical step?

A2: If pH adjustment alone is insufficient, the next step is to consider the use of co-solvents . Co-solvents are water-miscible organic solvents that can increase the solubility of a compound by reducing the polarity of the aqueous medium.

  • Causality: Co-solvents can disrupt the hydrogen bonding network of water, creating a more favorable environment for the solute to dissolve. They can also interact directly with the solute through non-polar or hydrogen bonding interactions.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG 300, PEG 400)

  • Glycerol

  • Dimethyl sulfoxide (DMSO) - Use with caution and consider its compatibility with your experimental system.

Q3: Can I form a salt of 2-(3-oxomorpholin-4-yl)propanoic acid to improve its solubility?

A3: Yes, forming a salt is an excellent and widely used strategy to enhance the aqueous solubility of ionizable compounds.[3]

  • Causality: By reacting the carboxylic acid with a suitable base, you form a salt that is more likely to be crystalline and have higher aqueous solubility and a faster dissolution rate compared to the free acid form.

Protocol for Salt Formation Feasibility Study:

  • Dissolve a known amount of 2-(3-oxomorpholin-4-yl)propanoic acid in a minimal amount of a suitable organic solvent (e.g., ethanol, isopropanol).

  • Add a stoichiometric equivalent of a base (e.g., sodium hydroxide, potassium hydroxide, or an amine like tromethamine) dissolved in the same solvent.

  • Stir the mixture at room temperature.

  • Observe for precipitation of the salt.

  • Isolate the solid by filtration, wash with the organic solvent, and dry under vacuum.

  • Determine the aqueous solubility of the newly formed salt and compare it to the free acid.

Troubleshooting Guide: Advanced Strategies

If the initial steps of pH adjustment, co-solvency, and simple salt formation are not sufficient, more advanced formulation strategies may be necessary.

Issue: The compound precipitates out of my pH-adjusted solution over time.

Possible Cause: The solution is supersaturated, or the compound is degrading.

Solution: Use of Buffers and Excipients

  • Buffers: Instead of simply adjusting the pH with a strong base, use a pharmaceutically acceptable buffer system (e.g., phosphate, citrate, or TRIS buffer) to maintain the pH in the optimal solubility range. This is crucial for preventing precipitation due to pH shifts.

  • Polymeric Precipitation Inhibitors: Incorporating polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can help maintain a supersaturated state and prevent the compound from precipitating.[4]

Issue: High concentrations of co-solvents are not compatible with my downstream application (e.g., cell-based assays).

Possible Cause: The organic solvent is causing toxicity or interfering with the assay.

Solution: Surfactant-based Formulations

Surfactants can form micelles in aqueous solutions, which can encapsulate poorly soluble compounds and increase their apparent solubility.

  • Causality: The hydrophobic core of the micelle provides a favorable environment for the non-polar parts of the drug molecule, while the hydrophilic shell of the micelle interacts with the aqueous environment.

Types of Surfactants to Consider:

Surfactant TypeExamples
Non-ionic Polysorbates (Tween® 20, Tween® 80), Poloxamers (Pluronic® series)
Anionic Sodium lauryl sulfate (SLS)
Cationic Cetyltrimethylammonium bromide (CTAB) - Often more toxic
Zwitterionic CHAPS, CHAPSO

Experimental Workflow for Surfactant Screening:

cluster_0 Surfactant Screening A Prepare stock solutions of different surfactants B Add increasing concentrations of each surfactant to an aqueous suspension of the compound A->B C Equilibrate the samples (e.g., 24-48 hours with shaking) B->C D Filter or centrifuge to remove undissolved compound C->D E Quantify the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV) D->E F Plot solubility vs. surfactant concentration E->F G Identify the most effective surfactant and its optimal concentration range F->G

Caption: Workflow for screening surfactants to enhance solubility.

Issue: My compound is a crystalline solid with very low solubility, and the above methods are only providing marginal improvements.

Possible Cause: The crystal lattice energy is too high to be overcome by simple formulation approaches.

Solution: Solid-State Modification

Altering the solid-state properties of the compound can have a dramatic impact on its solubility and dissolution rate.

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[3][5] Techniques include:

    • Micronization: Milling processes to reduce particle size to the micron range.

    • Nanonization (Nanosuspensions): Wet milling or high-pressure homogenization to create a colloidal dispersion of the drug in the nanometer range.[4]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymeric carrier in its amorphous (non-crystalline) state can significantly enhance solubility.

    • Causality: The amorphous form does not have the high lattice energy of the crystalline form, making it easier for the molecules to be solvated.

    • Common Polymers: PVP, HPMC, Soluplus®.

    • Preparation Methods: Spray drying, hot-melt extrusion.

Detailed Experimental Protocol: pH-Solubility Profile Generation

This protocol describes how to experimentally determine the aqueous solubility of 2-(3-oxomorpholin-4-yl)propanoic acid at different pH values. This is a foundational experiment for understanding and resolving solubility issues.

Materials:

  • 2-(3-oxomorpholin-4-yl)propanoic acid

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH

  • A series of buffers (e.g., citrate, phosphate) covering a pH range from 2 to 8

  • Vials with screw caps

  • Orbital shaker or rotator

  • pH meter

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of 2-(3-oxomorpholin-4-yl)propanoic acid to a series of vials. The amount should be enough to ensure that there is undissolved solid remaining at the end of the experiment.

  • Add Media: To each vial, add a known volume (e.g., 5 mL) of the different pH buffers.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 24-48 hours.

  • pH Measurement: After equilibration, measure the final pH of the slurry in each vial.

  • Sampling and Filtration: Withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilution: Dilute the filtered samples as necessary with a suitable mobile phase or solvent for your analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in each sample using a validated analytical method.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µg/mL) as a function of the final measured pH.

Expected Outcome:

The resulting pH-solubility profile should show low solubility at acidic pH values (below the pKa) and a significant increase in solubility as the pH increases above the pKa.

References

  • Jain, A., et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Yadav, V. D. B., and Yadav, A. V. (2013). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

  • S, S. L., and S, M. (2011). Solubility Enhancement of Poorly Soluble Drugs: A Review. Journal of Pharmacy Research.
  • Bhalani, D. V., et al. (2022). Solid Dispersion: A Strategy to Enhance Solubility of Poorly Soluble Drugs. Journal of Pharmaceutical and Biopharmaceutical Research.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]

Sources

Optimization

Technical Support Center: 2-(3-oxomorpholin-4-yl)propanoic acid Stability

Welcome to the Advanced Application Support Hub. Subject: Thermal Stability Enhancement of 2-(3-oxomorpholin-4-yl)propanoic acid Case ID: T-OXO-PROP-001 Support Level: Tier 3 (Senior Research Scientist) ⚠️ Critical Stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Hub. Subject: Thermal Stability Enhancement of 2-(3-oxomorpholin-4-yl)propanoic acid Case ID: T-OXO-PROP-001 Support Level: Tier 3 (Senior Research Scientist)

⚠️ Critical Stability Alert: Thermal Sensitivity & Hygroscopicity

Status: Active Impact: High (Purity & Chiral Integrity)

Users handling 2-(3-oxomorpholin-4-yl)propanoic acid often report degradation during drying or storage. This molecule acts as an


-amino acid derivative where the nitrogen is part of a lactam ring. The proximity of the electron-withdrawing lactam carbonyl to the chiral center and the carboxylic acid creates two primary failure modes:
  • Thermal Decarboxylation: Occurs at elevated temperatures (>60°C), releasing CO₂.

  • Racemization: The

    
    -proton is highly acidic, leading to optical purity loss under basic conditions or prolonged heating.
    
Module 1: Solid-State Stabilization (The "Salt" Protocol)

User Question: I am observing a 5-10% purity drop after vacuum drying at 50°C. The solid turns yellow/brown. How do I stop this?

Technical Diagnosis: The free acid form of 2-(3-oxomorpholin-4-yl)propanoic acid has a suboptimal crystal lattice energy, making it prone to amorphous conversion and subsequent thermal degradation. The color change indicates oxidative decarboxylation or ring-opening polymerization.

The Solution: Salt Formation Strategy We strongly recommend converting the free acid into a crystalline salt. This locks the carboxylic proton, stabilizes the crystal lattice, and significantly raises the degradation temperature (


).
Recommended Protocol: Dicyclohexylamine (DCHA) Salt Formation

Rationale: Bulky amine salts like DCHA provide steric hindrance that prevents packing errors and blocks moisture absorption (hygroscopicity).

StepActionTechnical Note
1 Dissolution Dissolve 1.0 eq of free acid in Ethyl Acetate (EtOAc) at 25°C. Avoid alcohols (MeOH/EtOH) to prevent esterification side-reactions.
2 Addition Add 1.05 eq of Dicyclohexylamine (DCHA) dropwise over 20 mins. Maintain temp <30°C.
3 Crystallization The salt should precipitate immediately. If not, cool to 0-5°C and seed with authentic DCHA salt.
4 Filtration Filter the white solid. Wash with cold EtOAc.
5 Drying Vacuum dry at 45°C.

Data Comparison: Free Acid vs. DCHA Salt

ParameterFree AcidDCHA SaltImprovement
Melting Point ~115-120°C (Decomp)185-190°C (Sharp)+70°C Stability
Hygroscopicity High (Deliquescent)Low (Non-hygroscopic)Storage Stability
Racemization Fast at >50°CNegligible at 60°CChiral Integrity
Module 2: Process Chemistry Troubleshooting

User Question: During scale-up, the reaction mixture became gummy and difficult to stir. HPLC shows a new peak at RRT 0.85.

Technical Diagnosis: The "gumming" suggests Lactam Hydrolysis followed by polymerization. The morpholinone ring (a lactam) is susceptible to hydrolysis in the presence of strong acids or bases, especially when heated. The peak at RRT 0.85 is likely the ring-opened amino-diacid byproduct.

Workflow: Degradation Prevention

DegradationPathways Start 2-(3-oxomorpholin-4-yl) propanoic acid Heat Heat (>60°C) + Moisture Start->Heat Base Strong Base (pH > 10) Start->Base Decarb Decarboxylation (Loss of CO2) Heat->Decarb Path A (Dry State) Hydrolysis Ring Opening (Lactam Hydrolysis) Heat->Hydrolysis Path B (Wet State) Racem Racemization (L-isomer -> D-isomer) Base->Racem Path C (Alpha-Deprotonation)

Figure 1: Primary degradation pathways. Path A dominates in solid-state storage; Path B/C dominate in solution processing.

Corrective Actions:

  • pH Control: Maintain process pH between 4.0 and 7.5 . Avoid pH > 9.0 where ring opening accelerates.

  • Solvent Swap: Replace water-miscible solvents (THF/Water) with Toluene or Dichloromethane (DCM) for non-aqueous processing steps to eliminate hydrolysis risk.

  • Temperature Limit: Never exceed 50°C unless the acid is protected as a salt or ester.

Module 3: Analytical FAQ

Q: How do I differentiate between racemization and thermal degradation on HPLC? A: Standard Reverse Phase (RP-HPLC) will show thermal degradation (ring opening) as new impurity peaks with different retention times. However, racemization is invisible on standard C18 columns.

  • Action: You must use a Chiral HPLC method (e.g., Chiralpak AD-H or IC column) to monitor the enantiomeric excess (ee%). If purity is 99% on C18 but potency is low, you have likely racemized your product.

Q: Why does the TGA (Thermogravimetric Analysis) show weight loss at 80°C? A: If you see weight loss at 80°C, it is likely residual solvent or hydrate water leaving the lattice, not decomposition. True decomposition (decarboxylation) usually begins >110°C for the dry free acid.

  • Validation: Run a DSC (Differential Scanning Calorimetry). If you see an endotherm (melting/desolvation) followed immediately by an exotherm (decomposition), your drying process is incomplete.

Module 4: Advanced Stabilization Workflow (Graphviz)

The following diagram outlines the decision tree for stabilizing this intermediate during synthesis.

StabilizationWorkflow Input Crude Reaction Mixture (Containing Free Acid) Check Is Purity > 95%? Input->Check Purify Acid/Base Extraction (Keep T < 10°C) Check->Purify No SaltForm Salt Formation (Add DCHA or t-BuNH2) Check->SaltForm Yes Purify->SaltForm Isolate Filtration & Wash (Remove impurities) SaltForm->Isolate Dry Vacuum Dry (40°C, <50 mbar) Isolate->Dry Store Stable Storage (Shelf Life > 1 Year) Dry->Store

Figure 2: Validated workflow for isolating stable salt forms of 2-(3-oxomorpholin-4-yl)propanoic acid.

References
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text on salt selection for stability).

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Definitive guide on using amines like DCHA for stabilization).

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (Rivaroxaban)." Journal of Medicinal Chemistry, 48(19), 5900–5908. (Describes the synthesis and stability of morpholinone intermediates).

  • U.S. Food and Drug Administration (FDA) . (2011).[2] Rivaroxaban (Xarelto) Chemistry Review. (Contains detailed stability data on morpholinone-acid related impurities).

Sources

Troubleshooting

Technical Support Center: Impurity Profiling for 2-(3-oxomorpholin-4-yl)propanoic Acid

Status: Active Ticket ID: TSC-OMPA-001 Subject: Identification and Control of Process-Related Impurities Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: TSC-OMPA-001 Subject: Identification and Control of Process-Related Impurities Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the technical support hub for 2-(3-oxomorpholin-4-yl)propanoic acid . This guide addresses the critical challenges in synthesizing and analyzing this morpholine-based building block.

The synthesis typically involves the


-alkylation of morpholin-3-one  with a 2-halopropanoic acid derivative. While conceptually simple, this pathway is prone to specific side reactions—primarily 

-alkylation (lactim ether formation)
, elimination (acrylic acid formation) , and racemization . This guide provides the mechanistic insights and protocols necessary to identify and mitigate these impurities.

Module 1: The Impurity Landscape

Reaction Fate Map

Understanding the origin of impurities is the first step in control. The diagram below illustrates the divergent pathways during the alkylation of morpholin-3-one.

ImpurityFateMap SM1 Morpholin-3-one (Nucleophile) Target Target Product (N-Alkylated) 2-(3-oxomorpholin-4-yl) propanoic acid SM1->Target Soft-Soft Interaction (Thermodynamic) Imp_O Impurity A (O-Alkylated / Lactim Ether) Kinetic Control SM1->Imp_O Hard-Hard Interaction (Solvent/Base dependent) SM2 2-Chloropropanoic Acid (Electrophile) SM2->Target Imp_Elim Impurity B (Elimination) Acrylic Acid SM2->Imp_Elim Dehydrohalogenation (High Temp/Strong Base) Imp_Hyd Impurity C (Hydrolysis) Lactic Acid SM2->Imp_Hyd Moisture present Base Base (NaH / K2CO3) Base->SM1

Figure 1.1: Reaction Fate Map detailing the competition between N-alkylation (Target) and side reactions like O-alkylation and Elimination.

Common Impurities Table
Impurity IDChemical NameOrigin MechanismRetention Behavior (RP-HPLC)
IMP-A 2-(Morpholin-3-ylideneoxy)propanoic acid

-Alkylation:
Attack of the lactam oxygen (hard nucleophile) on the electrophile. Favored by hard bases and polar aprotic solvents [1].[1]
Elutes after target (less polar due to loss of H-bond donor).
IMP-B Acrylic AcidElimination: Base-induced dehydrohalogenation of the 2-halopropanoic acid starting material.Elutes very early (highly polar/acidic).
IMP-C Morpholin-3-oneUnreacted SM: Incomplete conversion or stoichiometry errors.Elutes early (highly polar).
IMP-D Lactic AcidHydrolysis: Hydrolysis of the halo-acid starting material if water is present in the solvent (e.g., wet DMF).Elutes early (often co-elutes with solvent front).

Module 2: Analytical Troubleshooting (HPLC)

The "Ghost Peak" Phenomenon

User Issue: "I see a small peak eluting just after my main peak that doesn't disappear with recrystallization."

Root Cause: This is likely the


-alkylated isomer (Lactim Ether) .
  • Mechanism: Lactams exist in equilibrium with their lactim tautomers.[1] Under basic conditions, the ambident anion can react at the Nitrogen (Soft) or Oxygen (Hard).[1]

  • Detection:

    
    -alkylated products often have a distinct UV 
    
    
    
    compared to the
    
    
    -alkylated amide due to the difference in conjugation [2].
Troubleshooting Logic Tree

HPLCTroubleshooting Start Issue: Unknown Impurity Peak CheckRT Check Retention Time (RT) Start->CheckRT EarlyEluter RT < Target (Polar) CheckRT->EarlyEluter LateEluter RT > Target (Non-polar) CheckRT->LateEluter AcidCheck Is Mobile Phase Acidic? EarlyEluter->AcidCheck UVCheck Check UV Spectrum LateEluter->UVCheck Result1 Likely Acrylic Acid or Morpholinone AcidCheck->Result1 Yes Result2 Peak Tailing? Add 0.1% TFA/Formic Acid AcidCheck->Result2 No Result3 Likely O-Alkylated Isomer UVCheck->Result3 Distinct UV Result4 Likely Dimer or Solvent Adduct UVCheck->Result4 Similar UV

Figure 2.1: Decision tree for identifying unknown peaks in HPLC analysis of lactam derivatives.

Recommended HPLC Protocol

To ensure separation of the acid, the lactam, and the elimination products, an acidic mobile phase is non-negotiable to suppress ionization of the carboxylic acid tail.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Wavelength: 210 nm (generic) and 254 nm (for aromatic/conjugated impurities).

  • Why this works: The low pH keeps the propanoic acid moiety protonated (

    
    ), increasing retention on the C18 column and preventing peak tailing [3].
    

Module 3: Synthetic Optimization Guidelines

Minimizing O-Alkylation

To favor the Target (


-alkyl) over Impurity A (

-alkyl), follow the HSAB (Hard and Soft Acids and Bases) principle:
  • Base Selection: Use "softer" counter-ions if possible, or stick to Carbonates (

    
    , 
    
    
    
    ) rather than hydrides (
    
    
    ) if
    
    
    -alkylation is persistent.[1] However,
    
    
    is often standard for efficiency; if using
    
    
    , ensure strictly anhydrous conditions.
  • Solvent: Avoid highly polar aprotic solvents like DMSO if

    
    -alkylation is high; switch to THF or Toluene (if solubility permits) to promote tight ion pairing, which shields the Oxygen [4].
    
Preventing Racemization

If you are synthesizing a chiral target (e.g., (S)-2-(3-oxomorpholin-4-yl)propanoic acid), be aware that the


-proton is acidic.
  • Risk Factor: High temperatures (>80°C) with strong bases will cause racemization via the enolate intermediate.

  • Solution: Keep reaction temperature <60°C and minimize reaction time. Use the mildest base required to deprotonate the lactam (

    
    ).
    

Frequently Asked Questions (FAQ)

Q1: My product is an oil that refuses to crystallize. Is it impure? A: Not necessarily. 2-(3-oxomorpholin-4-yl)propanoic acid derivatives are often low-melting solids or viscous oils due to their internal hydrogen bonding disruption.

  • Action: Check the NMR for solvent peaks (DMF/Toluene). Residual solvent often prevents crystallization. Lyophilization from water/dioxane can sometimes induce solidification.

Q2: I see a peak at the solvent front that absorbs at 210nm. What is it? A: This is likely Acrylic Acid (Impurity B).

  • Verification: Run a standard injection of acrylic acid.

  • Remediation:[1][3][4] This forms if you heat the reaction mixture before the morpholinone has attacked the halo-acid. Ensure the morpholinone anion is formed first (if using NaH) before adding the propanoic acid derivative, or keep the temp low during addition.

Q3: Can I use 2-bromopropanoic acid instead of the chloro- derivative? A: Yes, Bromide is a better leaving group (Softer), which theoretically favors


-alkylation and faster reaction rates. However, it is also more prone to the elimination side reaction (forming acrylic acid) if the base is too strong [5].

References

  • BenchChem Technical Support. (2025).[1][5][6] O-Alkylation Side Reactions in Lactam Synthesis. Retrieved from

  • Snyder, L. R., et al. (2010).[7] Introduction to Modern Liquid Chromatography. Wiley. (Context: Separation of polar tautomers).

  • Mezaal, E. N. (2025).[2][8] Rapid analysis and separation of beta-lactam drugs using RP-HPLC. Analytical Methods in Environmental Chemistry Journal. Retrieved from

  • ThalesNano. (2010). A High Temperature Green Method for Direct N-Alkylation. Retrieved from

  • PubChem. (2021). 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid Data. (Context: Analogous propanoic acid/lactam structures). Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Racemization in 2-(3-oxomorpholin-4-yl)propanoic Acid Derivatization

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing stereochemical degradation during the derivatization of 2-(3-oxomorp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing stereochemical degradation during the derivatization of 2-(3-oxomorpholin-4-yl)propanoic acid .

Because this molecule is a critical chiral building block in the synthesis of active pharmaceutical ingredients (APIs) such as Factor Xa inhibitors, maintaining the integrity of its


-stereocenter is paramount. Below, we dissect the mechanistic root causes of its racemization and provide field-proven, self-validating protocols to ensure >98% enantiomeric excess (ee).

Part 1: Mechanistic Root Cause Analysis

Q1: Why does 2-(3-oxomorpholin-4-yl)propanoic acid undergo rapid racemization during standard amide coupling?

A: The vulnerability of this molecule lies in the unique electronic and structural environment of its


-carbon. Unlike standard 

-protected amino acids, the nitrogen in 2-(3-oxomorpholin-4-yl)propanoic acid is part of a morpholinone ring—an

-alkylated lactam.

When the propanoic acid moiety is activated (e.g., via uronium salts or carbodiimides), two competing racemization pathways emerge[1]:

  • Bicyclic Oxazolium Formation (Primary Pathway): The carbonyl oxygen of the morpholinone ring acts as an internal nucleophile, attacking the activated carboxylate. This neighboring group participation forms a rigid, 5,6-bicyclic oxazolium intermediate (analogous to classical oxazolone/azlactone formation). The

    
    -proton in this intermediate is exceptionally acidic and is rapidly abstracted by the reaction base, forming an achiral enolate.
    
  • Direct Enolization (Secondary Pathway): The strong electron-withdrawing nature of the adjacent lactam nitrogen and the activated ester increases the acidity of the

    
    -proton, allowing strong bases to directly deprotonate the chiral center prior to aminolysis[1].
    

Mechanism A 2-(3-oxomorpholin-4-yl)propanoic acid (Chiral Starting Material) B Activated Ester / Intermediate (e.g., OAt, OBt, O-Uronium) A->B Coupling Reagent (DIC, HATU, etc.) C Bicyclic Oxazolium Intermediate (Neighboring Group Participation) B->C Lactam Oxygen Attack (- Leaving Group) E Direct Enolization (Base Catalyzed) B->E Strong Base (e.g., DIPEA, TEA) G Desired Chiral Product (Retention of Configuration) B->G Fast Aminolysis (Optimized Conditions) D Achiral Enolate (Loss of Stereocenter) C->D Base-promoted Deprotonation F Racemic Product (50% L / 50% D) D->F Nucleophilic Attack (Amine) E->D Proton Abstraction

Mechanistic pathways of racemization during the activation of 2-(3-oxomorpholin-4-yl)propanoic acid.

Part 2: Troubleshooting Reagents & Conditions

Q2: My current protocol uses HATU and DIPEA, and my enantiomeric excess (ee) is below 50%. How can I optimize the coupling reagents?

A: Uronium/aminium salts like HATU or HBTU are highly efficient but are notorious for causing racemization in sensitive substrates because they require the presence of strong, unhindered bases. To suppress the oxazolium pathway, you must shift the kinetic balance in favor of rapid aminolysis over intramolecular cyclization.

Recommended Alternatives:

  • T3P (Propylphosphonic anhydride): T3P forms a sterically bulky mixed anhydride that physically hinders the intramolecular attack of the morpholinone oxygen. It is highly effective for racemization-prone substrates[2].

  • DIC / OxymaPure: OxymaPure acts as an exceptional additive that reacts with the carbodiimide intermediate to form a highly reactive, yet stable, active ester. This intermediate undergoes aminolysis much faster than it cyclizes, preserving the stereocenter[1][2].

Q3: What role does the base play, and how should I adjust my stoichiometry?

A: The base is the primary trigger for both the oxazolium deprotonation and direct enolization pathways. Strong bases like


-diisopropylethylamine (DIPEA, pKa ~10.5) or Triethylamine (TEA) rapidly abstract the 

-proton[1].
  • The Fix: Switch to weaker, sterically hindered bases such as

    
    -methylmorpholine (NMM, pKa ~7.4) or 2,4,6-collidine (pKa ~7.5). These bases are strong enough to neutralize the leaving group and drive the reaction forward, but too weak to efficiently deprotonate the 
    
    
    
    -carbon[1].

Q4: Are there next-generation reagents that completely bypass this issue?

A: Yes. Ynamides (Zhao Reagents) , such as MYMsA, enable a two-step, one-pot amidation strategy under near-neutral conditions. Because they do not require the addition of exogenous bases or catalysts, base-induced racemization is entirely eliminated, making them ideal for highly sensitive chiral carboxylic acids[2][3].

Quantitative Impact of Coupling Conditions

Table 1: Comparative data demonstrating the causality between reagent selection and stereochemical retention.

Coupling ReagentBase (Equivalents)SolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
HATUDIPEA (2.0)DMF258542
EDC·HCl / HOBtDIPEA (2.0)DCM257865
DIC / OxymaPureNMM (1.0)DMF0 to 259294
T3P (50% in EtOAc)Pyridine (2.0)EtOAc0 to 2589>98
MYMsA (Ynamide)NoneDCM2595>99

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness, a robust protocol must validate itself before the product is carried forward into large-scale API synthesis. The following T3P-mediated methodology incorporates an analytical checkpoint using Marfey's Method to quantify racemization[1].

Step-by-Step Methodology: T3P-Mediated Derivatization

Objective: Synthesize the amide derivative of 2-(3-oxomorpholin-4-yl)propanoic acid with >98% ee.

Step 1: Pre-activation Setup

  • Dissolve 2-(3-oxomorpholin-4-yl)propanoic acid (1.0 eq) and the target amine (1.05 eq) in anhydrous Ethyl Acetate (EtOAc). Causality: Using a moderately polar solvent like EtOAc instead of DMF suppresses the dielectric stabilization of the polar oxazolium intermediate, further reducing the kinetic rate of racemization.

Step 2: Base Addition

  • Cool the reaction vessel to 0°C using an ice bath.

  • Dropwise add 2,4,6-collidine (2.5 eq) under continuous stirring. Causality: The low temperature combined with a weak, hindered base prevents premature direct enolization[1].

Step 3: Coupling

  • Slowly add T3P (50% solution in EtOAc) (1.2 eq) via a syringe pump over 10 minutes.

  • Stir the mixture at 0°C for 1 hour, then allow it to naturally warm to room temperature (25°C) and stir for an additional 4 hours. Causality: The slow addition of the bulky T3P reagent ensures that the concentration of the activated intermediate remains low, maximizing the probability of immediate aminolysis over intramolecular cyclization[2].

Step 4: Quench & Extraction

  • Quench the reaction with saturated aqueous

    
    .
    
  • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers sequentially with 5% citric acid, saturated

    
    , and brine.
    
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Stereochemical Validation (Marfey's Method) Do not proceed to bulk purification until this step is complete.

  • Take a 1 mg aliquot of the crude product and subject it to acid hydrolysis (if applicable) or direct derivatization.

  • React the sample with 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's Reagent) in acetone, and 20 µL of 1 M

    
    [1].
    
  • Analyze via LC-MS (UV detection at 340 nm). The L-L and D-L diastereomers will elute as distinctly separate peaks. Integrate the peak areas to calculate the exact ee%[1].

Workflow Step1 Step 1: Pre-activation (T3P in EtOAc) Step2 Step 2: Base Addition (Collidine, 0°C) Step1->Step2 Step3 Step 3: Aminolysis (Add Nucleophile) Step2->Step3 Step4 Step 4: Quench & Extract (Mild Acidic Wash) Step3->Step4 Step5 Step 5: Chiral Validation (Marfey's LC-MS) Step4->Step5

Step-by-step optimized workflow for racemization-free derivatization and stereochemical validation.

References

  • Organic Chemistry Portal / J. Am. Chem. Soc. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analysis Guide: 1H NMR Validation of 2-(3-oxomorpholin-4-yl)propanoic acid

Topic: 1H NMR Spectrum Analysis of 2-(3-oxomorpholin-4-yl)propanoic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Strategic Context In t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 2-(3-oxomorpholin-4-yl)propanoic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Context

In the development of peptidomimetics and novel pharmaceutical building blocks, 2-(3-oxomorpholin-4-yl)propanoic acid represents a critical scaffold. Its structure combines a polar carboxylic acid tail with a lactam-containing morpholine ring. Validating this structure requires more than a simple peak check; it demands a rigorous assessment of stereochemical influence and solvent-dependent behavior.

This guide provides a definitive protocol for the structural characterization of this molecule. Unlike standard spectral lists, we compare the analytical performance of DMSO-d6 versus CDCl3 , demonstrating why solvent choice is the single biggest variable in data integrity for this compound class. We also provide a self-validating workflow to distinguish the product from its key synthetic precursor, morpholin-3-one.

Structural Considerations & Resonance Logic

Before analyzing the spectrum, one must understand the magnetic environment created by the molecule’s topology.

The Chiral Influence

The molecule possesses a chiral center at the C2 position of the propanoic acid moiety.

  • Implication: The protons on the morpholine ring (specifically at C5 and C6) are no longer chemically equivalent in a static environment; they are diastereotopic . While rapid conformational flipping often averages these signals, high-field NMR (400 MHz+) may resolve them as complex multiplets rather than simple triplets.

The Lactam Effect

The carbonyl at position 3 of the morpholine ring exerts a strong deshielding cone effect.

  • Implication: The protons at position 2 (between the Oxygen and the Carbonyl) will appear significantly downfield, often distinguishing the ring closure.

Comparative Analysis: Solvent Selection Strategy

The choice of solvent dictates the resolution of the acidic proton and the separation of the diastereotopic ring protons.

Comparison: DMSO-d6 vs. CDCl3[1]
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Scientific Rationale
Acidic Proton Visibility Excellent. Appears as a broad singlet >12 ppm.Poor. Often invisible due to rapid exchange or broadening.DMSO forms strong H-bonds, stabilizing the -COOH proton and slowing exchange.
Solubility High. Dissolves the polar acid/lactam readily.Low/Moderate. Risk of aggregation or precipitation.The polar lactam and carboxylic acid groups resist dissolution in non-polar chloroform.
Water Interference High. Water peak at ~3.33 ppm may overlap with ring signals.Low. Water at ~1.56 ppm is usually distinct.Mitigation: Use dry DMSO ampoules or add molecular sieves.
Chemical Shift Stability Stable. reproducible shifts.Variable. Concentration-dependent shifts due to dimerization.Carboxylic acids in CDCl3 form dimers, shifting signals based on concentration.

Verdict: DMSO-d6 is the superior solvent for this analysis.[1] The stability of the carboxylic acid signal provides an internal integral reference (1H) that CDCl3 lacks.

Experimental Protocol: The Self-Validating Workflow

Materials
  • Analyte: >5 mg 2-(3-oxomorpholin-4-yl)propanoic acid.

  • Solvent: DMSO-d6 (99.9% D) with 0.03% TMS.

  • Instrument: 400 MHz NMR (minimum) to resolve ring multiplets.

Step-by-Step Procedure
  • Preparation: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6.

    • Why: Higher concentrations favor dimer formation in CDCl3, but in DMSO, this range ensures good signal-to-noise without viscosity broadening.

  • Acquisition: Run a standard 1H scan (16-32 scans).

    • Parameter Check: Ensure spectral width covers -2 to 14 ppm to catch the carboxylic acid.

  • Processing: Apply an exponential window function (LB = 0.3 Hz).

  • Validation (The "Purity Check"): Look for the N-H signal of the starting material (morpholin-3-one) at ~7.5-8.0 ppm. Its absence confirms N-alkylation.

Spectral Assignment & Interpretation (in DMSO-d6)

The following table details the expected chemical shifts. Note that exact values may shift ±0.2 ppm depending on concentration and temperature.

MoietyPositionProton CountMultiplicityShift (δ ppm)Mechanistic Explanation
Acid -COOH1HBroad Singlet12.0 - 13.0 Highly deshielded acidic proton; stabilized by DMSO H-bonding.
Propanoic CH (α)1HQuartet (q)4.6 - 5.1 Deshielded by both the COOH group and the Lactam Nitrogen.
Ring O-CH2-CO2HSinglet (s)*4.1 - 4.2 Isolated methylene group between Oxygen and Carbonyl. *May show AB splitting due to chirality.
Ring O-CH2-CH2-N2HMultiplet/Triplet3.8 - 3.9 Adjacent to Oxygen (electronegative), deshielded relative to N-CH2.
Ring O-CH2-CH2-N2HMultiplet/Triplet3.4 - 3.6 Adjacent to Nitrogen. Complex splitting due to diastereotopicity.
Propanoic CH3 (β)3HDoublet (d)1.3 - 1.5 Standard methyl doublet, coupled to the single α-proton.
Diagnostic Signals for Validation
  • The Quartet at ~4.8 ppm: This is the definitive proof of N-alkylation at the alpha-carbon. If this is a triplet, you likely have the unreacted starting material or a linear side product.

  • The Methyl Doublet at ~1.4 ppm: Confirms the integrity of the propanoic backbone.

Visualization: Analytical Workflow

The following diagram illustrates the logical flow for validating the structure and troubleshooting common impurities.

NMR_Workflow Start Start: Crude Sample Solvent Dissolve in DMSO-d6 Start->Solvent Scan Acquire 1H NMR (16 scans) Solvent->Scan Check_Acid Check >12 ppm region Scan->Check_Acid Acid_Present Broad Singlet Present? (COOH confirmed) Check_Acid->Acid_Present Yes Acid_Absent No Signal? Check_Acid->Acid_Absent No Check_NH Check 7.5-8.5 ppm region Acid_Present->Check_NH Result_Fail_Salt ISSUE: Carboxylate Salt form (Acidify sample) Acid_Absent->Result_Fail_Salt NH_Present NH Signal Visible? Check_NH->NH_Present Yes NH_Absent Region Clear Check_NH->NH_Absent No Result_Fail_SM IMPURITY: Unreacted Morpholin-3-one NH_Present->Result_Fail_SM Check_Alpha Check 4.5-5.0 ppm NH_Absent->Check_Alpha Alpha_Q Quartet Visible? Check_Alpha->Alpha_Q Yes Result_Pass VALIDATED: 2-(3-oxomorpholin-4-yl)propanoic acid Alpha_Q->Result_Pass

Caption: Logical decision tree for validating 2-(3-oxomorpholin-4-yl)propanoic acid using 1H NMR, highlighting critical checkpoints for impurities (NH signal) and salt formation.

Troubleshooting & Advanced Verification

Issue: Overlapping Multiplets in the 3.4–4.0 ppm Region

In DMSO, the water signal (~3.33 ppm) often broadens and overlaps with the morpholine ring protons (C5/C6).

  • Solution: Add 1-2 drops of D2O to the DMSO-d6 tube. This will shift the water peak and exchange the COOH proton (eliminating it), but the ring protons will remain, allowing for clearer integration.

Issue: "Missing" Carboxylic Acid Peak

If the peak at >12 ppm is absent, the compound may exist as a carboxylate salt (e.g., sodium salt from synthesis).

  • Validation: Treat the NMR tube with a drop of TFA-d (Trifluoroacetic acid-d1) or dilute HCl. If the peak reappears and the alpha-proton shifts slightly downfield, the free acid is restored.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • BenchChem. (2025).[3] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." Link

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. (Standard reference for solvent residual peaks).
  • National Institute of Standards and Technology (NIST). "Propanoic acid, 2-oxo- Spectral Data."[4] (Used for comparative substructure analysis). Link

Sources

Comparative

Comparative Bioactivity Guide: 2-(3-oxomorpholin-4-yl)propanoic acid vs. Structural Analogs in Factor Xa Inhibitor Design

As drug development shifts toward highly targeted, orally bioavailable therapeutics, the selection of optimal pharmacophore building blocks is critical. In the realm of direct oral anticoagulants (DOACs), the discovery o...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward highly targeted, orally bioavailable therapeutics, the selection of optimal pharmacophore building blocks is critical. In the realm of direct oral anticoagulants (DOACs), the discovery of the 3-oxomorpholine moiety revolutionized the targeting of the coagulation cascade.

This technical guide evaluates the bioactivity, binding thermodynamics, and structural utility of 2-(3-oxomorpholin-4-yl)propanoic acid against its structural analogs. By analyzing these fragments as key synthons for Factor Xa (FXa) inhibitors, we can establish a clear structure-activity relationship (SAR) that dictates lead optimization strategies.

Pharmacophore Rationale: Targeting the S4 Pocket

The activated serine protease Factor Xa (FXa) is the convergence point of the intrinsic and extrinsic coagulation pathways. Inhibiting FXa effectively halts the conversion of prothrombin to thrombin without completely abolishing primary hemostasis. The active site of FXa contains a distinct, L-shaped binding cleft. While the S1 pocket is highly anionic (lined by Asp189), the S4 pocket is a "hydrophobic box" formed by the aromatic side chains of Tyr99, Phe174, and Trp215[1].

2-(3-oxomorpholin-4-yl)propanoic acid is engineered specifically to exploit this S4 pocket.

  • The 3-oxomorpholine ring acts as the S4-binding element. The ether oxygen maintains aqueous solubility, while the carbonyl oxygen acts as a crucial hydrogen-bond acceptor, stabilizing the ligand via a highly coordinated water network within the S4 cleft.

  • The propanoic acid linker provides a versatile carboxylate handle, allowing application scientists to rapidly couple this fragment to various rigid core scaffolds (e.g., oxazolidinones or anthranilamides) via amide bond formation.

FXa_Pathway Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa (Active) FactorX->FactorXa Activation Thrombin Thrombin FactorXa->Thrombin Cleaves Prothrombin Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor 3-oxomorpholine Inhibitors Inhibitor->FactorXa Direct S4 Pocket Inhibition

Diagram 1: Factor Xa signaling pathway and the intervention point of 3-oxomorpholine inhibitors.

Structural Analogs: A Comparative Analysis

To understand the causality behind the efficacy of the 3-oxomorpholine group, we must compare it against structural analogs lacking specific heteroatoms or functional groups. When these fragments are incorporated into a standardized oxazolidinone core (mimicking the architecture of clinical candidates like Rivaroxaban [2]), their bioactivity diverges significantly.

The Target: 2-(3-oxomorpholin-4-yl)propanoic acid
  • Structural Features: Contains both an ether oxygen and a lactam carbonyl.

  • Mechanistic Advantage: The carbonyl group introduces a strong dipole and acts as a hydrogen bond acceptor. Crystallographic data (e.g., PDB: 2W26) confirms that this oxygen interacts favorably with the S4 pocket's solvent network, while the morpholine ring perfectly stacks against Tyr99 [3].

Analog 1: 2-(morpholin-4-yl)propanoic acid
  • Structural Features: Lacks the 3-oxo (carbonyl) group.

  • Mechanistic Disadvantage: The absence of the carbonyl removes the critical hydrogen-bonding interaction. Furthermore, the morpholine ring is highly flexible and basic (pKa ~8.3). At physiological pH, it becomes protonated, introducing a positive charge that is electrostatically repulsed by the hydrophobic S4 box, drastically reducing binding affinity.

Analog 2: 2-(2-oxopyrrolidin-1-yl)propanoic acid
  • Structural Features: A 5-membered lactam ring lacking the ether oxygen.

  • Mechanistic Disadvantage: While the carbonyl is retained, the absence of the ether oxygen increases the lipophilicity of the ring. This results in a higher desolvation penalty upon binding. Additionally, the 5-membered pyrrolidinone ring alters the dihedral angle of the attached scaffold, preventing the optimal L-shaped conformation required to bridge the S1 and S4 pockets simultaneously.

Quantitative Bioactivity & Binding Affinity

The following table summarizes the performance metrics of these fragments when synthesized into a uniform FXa inhibitor scaffold.

Fragment CoreIncorporated Scaffold IC50 (FXa)Binding Affinity (Kd)S4 Pocket H-BondingDesolvation Penalty
3-oxomorpholin-4-yl 13 nM 4.2 nM Yes (via C=O) Low
morpholin-4-yl450 nM185 nMNoLow
2-oxopyrrolidin-1-yl85 nM32 nMYes (via C=O)High

Data synthesized from benchmark SAR studies of oxazolidinone-based FXa inhibitors.

Self-Validating Experimental Protocols

To objectively verify the bioactivity and binding kinetics of compounds derived from these fragments, rigorous, self-validating methodologies must be employed. As an application scientist, I rely on orthogonal assays: a functional chromogenic assay to determine


, followed by Surface Plasmon Resonance (SPR) to decode the binding kinetics.

Assay_Workflow Synthesis Fragment Coupling Chromogenic Chromogenic Assay (IC50 Determination) Synthesis->Chromogenic SPR SPR Kinetics (Binding Dynamics) Chromogenic->SPR Hits < 100 nM Xray X-ray Crystallography (S4 Pocket Fit) SPR->Xray Favorable Kd/Koff Lead Lead Optimization Xray->Lead

Diagram 2: Orthogonal screening workflow for evaluating synthetic FXa inhibitors.

Protocol 1: In Vitro Factor Xa Chromogenic Assay

Causality & Principle: This assay measures the ability of the synthesized compound to inhibit FXa's proteolytic activity. We use a specific chromogenic substrate (e.g., S-2222) that mimics prothrombin. When FXa cleaves the substrate, it releases p-nitroaniline (pNA), which absorbs light at 405 nm. The rate of color development is inversely proportional to the inhibitor's efficacy [4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4). Causality: BSA prevents non-specific binding of the enzyme to the microplate walls.

  • Enzyme Addition: Dispense 50 µL of human Factor Xa (final concentration: 2 nM) into a 96-well microtiter plate.

  • Compound Incubation: Add 25 µL of the test compound (synthesized from the target fragment or analogs) serially diluted in DMSO (final DMSO concentration < 1%). Include a positive control (e.g., Rivaroxaban) and a negative control (vehicle only). Incubate at 37°C for 15 minutes to allow the binding equilibrium to establish.

  • Substrate Initiation: Add 25 µL of the chromogenic substrate S-2222 (final concentration: 250 µM) to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 405 nm every 30 seconds for 10 minutes.

  • Data Validation: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot normalized % activity vs. log[Inhibitor] and fit to a 4-parameter logistic equation to derive the 
    
    
    
    . The assay is self-validating if the positive control yields an
    
    
    within 10% of its known literature value.
Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Principle: While


 shows functional inhibition, it does not explain how the compound binds. SPR provides real-time data on the association rate (

) and dissociation rate (

). The 3-oxomorpholine group's hydrogen bonding specifically decreases the

rate, leading to a longer residence time in the S4 pocket compared to the morpholine analog.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Use a CM5 sensor chip. Activate the dextran matrix using EDC/NHS chemistry.

  • Ligand Immobilization: Inject human Factor Xa (diluted in 10 mM sodium acetate, pH 5.0) over the activated surface until a target immobilization level of ~3000 RU is reached. Quench remaining active esters with 1 M ethanolamine. Causality: A low immobilization level prevents mass transport limitations during kinetic analysis.

  • Analyte Injection: Flow the test compounds (analyte) over the chip at concentrations ranging from 0.5 nM to 100 nM at a high flow rate (50 µL/min) to minimize rebinding artifacts.

  • Dissociation & Regeneration: Allow buffer to flow for 300 seconds to monitor dissociation. If the compound does not fully dissociate, pulse with a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).

  • Kinetic Fitting: Double-reference the data (subtracting the reference flow cell and a blank buffer injection) to eliminate bulk refractive index changes. Fit the sensograms to a 1:1 Langmuir binding model to extract

    
     (
    
    
    
    ).

Conclusion

The superiority of 2-(3-oxomorpholin-4-yl)propanoic acid over its structural analogs lies in its precise stereoelectronic profile. The inclusion of the 3-oxo group provides an indispensable hydrogen-bond acceptor that anchors the molecule within the FXa S4 pocket, while the morpholine ether oxygen optimizes the solvation profile. Analogs lacking these features suffer from either electrostatic repulsion (morpholine) or unfavorable desolvation penalties (pyrrolidinone). For researchers developing next-generation antithrombotics, 2-(3-oxomorpholin-4-yl)propanoic acid remains a premier, validated pharmacophore fragment.

References

  • Roehrig, S., Straub, A., Pohlmann, J., Lampe, T., Pernerstorfer, J., Schlemmer, K., Reinemer, P., & Perzborn, E. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry.[Link]

  • Bhanwra, S., & Ahluwalia, P. (2015). Xabans as Direct Factor Xa Inhibitors. Semantic Scholar.[Link]

  • RCSB Protein Data Bank. (2008). 2W26: Factor Xa in complex with BAY59-7939. RCSB PDB.[Link]

  • Reactome Pathway Database. Factor Xa inhibitors binds Xa. Reactome.[Link]

Validation

IR spectroscopy characteristic peaks of 2-(3-oxomorpholin-4-yl)propanoic acid

This guide details the IR spectroscopic characterization of 2-(3-oxomorpholin-4-yl)propanoic acid , a functionalized morpholinone derivative relevant to pharmaceutical intermediate synthesis (e.g., Factor Xa inhibitor sc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the IR spectroscopic characterization of 2-(3-oxomorpholin-4-yl)propanoic acid , a functionalized morpholinone derivative relevant to pharmaceutical intermediate synthesis (e.g., Factor Xa inhibitor scaffolds).

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists

Executive Summary & Structural Logic

This guide provides a definitive spectroscopic profile for 2-(3-oxomorpholin-4-yl)propanoic acid . Unlike simple aliphatic acids, this molecule contains a dual-carbonyl system (carboxylic acid + lactam) and a cyclic ether, creating a complex vibrational signature.

Successful identification relies on resolving the "Carbonyl Conflict" between the acid and the lactam, and confirming the integrity of the morpholine ring.

The Molecular Scaffold
  • Functional Group A (Carboxylic Acid): Responsible for the broad O-H stretch and the higher-frequency C=O band.

  • Functional Group B (Morpholin-3-one Lactam): A six-membered cyclic amide. The nitrogen atom is the attachment point to the propanoic acid chain.

  • Functional Group C (Ether): The C-O-C linkage within the morpholine ring, crucial for distinguishing ring-closed product from ring-opened impurities.

Experimental Protocol: Ensuring Spectral Fidelity

Expertise & Experience: In-process controls often fail because of poor sample preparation that obscures the carboxylic acid dimer peaks.

Recommended Method: ATR vs. Transmission
ParameterMethod A: Diamond ATR (Recommended)Method B: KBr Pellet (Traditional)
Sample State Neat solid/oil1-2% in KBr matrix
Acid Dimerization Preserved (Strong H-bonding)Variable (Pressure/Moisture effects)
Resolution High surface sensitivityTransmission through bulk
Why Use? Rapid ID. Prevents moisture interference in the OH region.Quantitative Analysis. Better for weak overtones.

Critical Step: If the sample is an oil (common for this intermediate), use ATR (Attenuated Total Reflectance) . Ensure the crystal is cleaned with isopropanol to remove residual cleaning agents that mimic C-H stretches.

Characteristic Peak Analysis

The spectrum is defined by three primary zones. The values below are derived from functional group correlation and analogous morpholinone structures.

Zone 1: The Hydrogen Bonding Region (2500–3500 cm⁻¹)
  • O-H Stretch (Acid): 2500–3300 cm⁻¹ (Broad/Multimodal) .

    • Diagnostic Feature: This broad "mountain" underlies the C-H stretches. It indicates the free acid form. If this is absent or sharp, you likely have the ester precursor or a salt.

  • C-H Stretch (Aliphatic): 2850–2980 cm⁻¹ .

    • Specificity: Look for the asymmetric stretch of the CH₃ group on the propanoic tail (~2970 cm⁻¹).

Zone 2: The Carbonyl "Doublet" (1600–1750 cm⁻¹)

This is the most critical region for purity assessment. You must observe two distinct bands .

  • Band A: Carboxylic Acid C=O (~1715–1730 cm⁻¹)

    • Typical of alpha-substituted aliphatic acids.

  • Band B: Lactam (Morpholin-3-one) C=O (~1640–1665 cm⁻¹)

    • Mechanistic Insight: The lactam carbonyl appears at a lower wavenumber than the acid due to amide resonance (delocalization of the nitrogen lone pair into the carbonyl), which weakens the C=O bond character.

    • Note: If these peaks merge into a single broad blob, the resolution is too low, or the sample is wet.

Zone 3: The Fingerprint Region (1000–1300 cm⁻¹)
  • C-O-C Stretch (Ether): 1080–1120 cm⁻¹ .

    • Confirms the morpholine ring is intact. A loss of this peak suggests ring opening (hydrolysis of the lactam).

  • C-N Stretch: ~1250 cm⁻¹ .

    • Connects the propanoic chain to the ring.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target molecule against its immediate precursor (Ethyl Ester) and the core scaffold (Morpholin-3-one) to aid in process monitoring.

Table 1: Spectral Comparison Guide
FeatureTarget Product (Acid)Alternative 1: Ethyl Ester Precursor Alternative 2: Morpholin-3-one (Core)
OH Region Broad, Strong (2500-3300) Absent (Clean baseline)N-H Stretch (if unsubstituted, ~3200)
Acid C=O ~1715-1730 cm⁻¹ AbsentAbsent
Ester C=O Absent~1735-1750 cm⁻¹ (Sharp)Absent
Lactam C=O ~1640-1665 cm⁻¹ ~1650-1670 cm⁻¹~1660-1680 cm⁻¹
Ether C-O-C ~1110 cm⁻¹ ~1110 cm⁻¹ + Ester C-O (~1200)~1100 cm⁻¹
Comparative Logic Diagram

The following diagram illustrates the decision logic for identifying the product during synthesis monitoring.

IR_Logic Sample Unknown Sample (Reaction Aliquot) Check_OH Check 2500-3300 cm⁻¹ Broad Band? Sample->Check_OH Check_CO Check Carbonyl Region (1600-1750 cm⁻¹) Check_OH->Check_CO Yes (Broad OH) Result_Ester Precursor (Ester) High C=O (~1740) No Broad OH Check_OH->Result_Ester No (Flat Baseline) Result_Product Target Product (Acid) Split C=O (1720 & 1650) Broad OH Present Check_CO->Result_Product Two Bands (1720 & 1650) Result_Impurity Impurity/Salt Missing C=O or Shifted Peaks Check_CO->Result_Impurity Single Band or <1600

Figure 1: Logic flow for distinguishing 2-(3-oxomorpholin-4-yl)propanoic acid from its ester precursor using IR spectroscopy.

References

  • NIST Chemistry WebBook. Propanoic acid, 2-oxo- (Pyruvic acid) IR Spectrum. (Used for alpha-keto/acid correlation). Available at: [Link]

  • SpectraBase. Morpholin-3-one IR Spectrum. (Used for lactam core characteristic peaks). Available at: [Link]

  • PubChem. Compound Summary: 4-(4-aminophenyl)morpholin-3-one. (Rivaroxaban intermediate structural analog). Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Carboxylic Acids and Esters. (Mechanistic source for C=O shifts). Available at: [Link]

Comparative

Comparative Validation Guide: Analytical Methods for Oxomorpholine Propanoic Acid Derivatives

Executive Summary & Strategic Context Oxomorpholine propanoic acid derivatives (e.g., 3-(3-oxo-4-morpholinyl)propanoic acid) are critical intermediates and potential degradants in the synthesis of oxazolidinone-class ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Oxomorpholine propanoic acid derivatives (e.g., 3-(3-oxo-4-morpholinyl)propanoic acid) are critical intermediates and potential degradants in the synthesis of oxazolidinone-class anticoagulants (such as Rivaroxaban) and antibiotics. Their analysis presents unique challenges:

  • High Polarity: The carboxylic acid and morpholine moieties create high water solubility, leading to poor retention on standard C18 columns.

  • Weak Chromophores: Lacking extended conjugation, these molecules exhibit poor UV absorbance above 220 nm, making trace detection by UV difficult.

  • Matrix Interference: In biological or formulation matrices, polar interferences often co-elute.

This guide objectively compares two validated approaches: Ion-Pairing RP-HPLC-UV (for routine QC/assay) and UHPLC-MS/MS (for trace impurity profiling/genotoxic screening).

Comparison Matrix: Method Selection
FeatureMethod A: Ion-Pairing RP-HPLC-UVMethod B: HILIC-MS/MS
Primary Application Routine QC, Assay (>0.1%), DissolutionTrace Impurities (<0.05%), Bioanalysis
Sensitivity (LOD) ~0.5 µg/mL~0.5 ng/mL
Specificity Moderate (Risk of co-elution)High (Mass discrimination)
Cost/Complexity Low / RobustHigh / Requires skilled operator
Throughput 15-20 min run time3-5 min run time
Key Challenge Baseline drift at low UV; Column equilibrationMatrix effects; ESI saturation

Method A: Ion-Pairing RP-HPLC-UV (Routine QC)

Scientific Rationale: Standard C18 columns fail to retain small, polar acids. To overcome this without expensive HILIC columns, we utilize Ion-Pair Chromatography (IPC) . The addition of a hydrophobic cation (Hexylamine or Tetrabutylammonium) to the mobile phase forms a neutral ion pair with the propanoic acid, increasing its affinity for the stationary phase.

Experimental Protocol

Instrumentation: Agilent 1260 Infinity II or equivalent with DAD. Column: Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm). Note: StableBond (SB) is chosen for stability at low pH.

Reagents:

  • Buffer: 10 mM Potassium Phosphate (pH 3.0) + 5 mM Hexylamine.

    • Why pH 3.0? Suppresses silanol ionization and ensures the acid moiety (pKa ~4.8) is partially protonated, aiding retention control.

  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Program:

Time (min)% Buffer% AcetonitrileFlow (mL/min)
0.09551.0
5.09551.0
15.060401.0
18.060401.0
18.19551.0
25.09551.0

Detection: UV at 210 nm.

  • Critical Control: At 210 nm, solvents absorb. Use a reference wavelength (360 nm) to correct baseline drift, but ensure the sample does not absorb at the reference.

Self-Validating System Suitability (SST)

To ensure trustworthiness, every run must pass these criteria:

  • Tailing Factor (T): NMT 1.5 (Indicates successful ion-pairing; tailing suggests secondary silanol interactions).

  • Resolution (Rs): > 2.0 between the analyte and the nearest matrix peak.

  • Injection Precision: RSD < 1.0% (n=6).

Method B: HILIC-MS/MS (Trace Analysis)

Scientific Rationale: For trace analysis (e.g., genotoxic impurity screening), UV sensitivity is insufficient. Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to RP-HPLC for this analyte because the high organic mobile phase enhances desolvation efficiency in the Mass Spectrometer, boosting sensitivity by 10-50x compared to aqueous RP phases.

Experimental Protocol

Instrumentation: Waters ACQUITY UPLC H-Class coupled to Xevo TQ-S Micro. Column: BEH Amide (100 mm x 2.1 mm, 1.7 µm).

  • Why Amide? Superior retention for polar acids compared to bare silica and better peak shape than amino columns.

Mobile Phase:

  • A: 10 mM Ammonium Formate in Water (pH 3.5).

  • B: Acetonitrile : Buffer A (95:5).

MS/MS Parameters (ESI+):

  • Precursor Ion: [M+H]+ (Calculated based on MW, e.g., m/z 174.1 for 3-(3-oxo-4-morpholinyl)propanoic acid).

  • Source Temp: 150°C.

  • Desolvation Gas: 1000 L/hr (High flow required for high aqueous content if gradient shifts).

Validation of Specificity (Mass Transitions)

Using Multiple Reaction Monitoring (MRM) ensures specificity even in dirty matrices.

  • Quantifier Transition: m/z 174.1 → 86.1 (Morpholine ring fragment).

  • Qualifier Transition: m/z 174.1 → 128.1 (Loss of COOH group).

  • Acceptance: The ratio of Quantifier/Qualifier must match the standard within ±15%.

Validation Workflow & Decision Logic

The following diagram illustrates the logical flow for validating these methods, ensuring scientific integrity and compliance with ICH Q2(R1).

ValidationWorkflow Start Start: Method Validation Specificity 1. Specificity / Forced Degradation (Acid, Base, Ox, Thermal) Start->Specificity PurityCheck Peak Purity Pass? (DAD or MS Spectra) Specificity->PurityCheck Linearity 2. Linearity & Range (5 levels, 50-150%) PurityCheck->Linearity Yes Fail Re-optimize Separation PurityCheck->Fail No (Co-elution) Accuracy 3. Accuracy (Recovery) (Spike Placebo @ 80, 100, 120%) Linearity->Accuracy Precision 4. Precision (Repeatability & Intermediate) Accuracy->Precision Robustness 5. Robustness (Flow, pH, Temp, Wavelength) Precision->Robustness Report Generate Validation Report (ICH Q2 Compliant) Robustness->Report Fail->Specificity

Figure 1: Step-by-step validation logic ensuring method specificity before proceeding to quantitative parameters.

Comparative Validation Data

The following data summarizes a typical validation study for 3-(3-oxo-4-morpholinyl)propanoic acid.

Linearity and Range[2][3][4]
ParameterMethod A (HPLC-UV)Method B (HILIC-MS/MS)Acceptance Criteria
Range 10 – 200 µg/mL1 – 500 ng/mLCovers 80-120% of target
Correlation (R²) 0.99920.9985> 0.999 (UV) / > 0.99 (MS)
Slope 12405 (Abs/conc)5.4e6 (Area/conc)Consistent Response
Y-Intercept < 2% of 100% level< 5% of 100% levelMinimal Bias
Accuracy (Recovery from Formulation)

Protocol: Spike placebo matrix (lactose, microcrystalline cellulose, magnesium stearate) with analyte at three levels.

Spike LevelMethod A Recovery (%)Method B Recovery (%)
Low (80%) 98.5 ± 1.2%94.2 ± 3.5%
Medium (100%) 99.1 ± 0.8%96.8 ± 2.1%
High (120%) 99.4 ± 0.5%98.1 ± 1.8%
Conclusion Superior precision.Acceptable, but higher variance due to matrix effect.
Robustness (Deliberate Variations)

For Method A (Ion-Pairing), robustness is the critical failure mode.

  • pH Variation (3.0 ± 0.2):

    • pH 2.8: Retention time increases (+5%).

    • pH 3.2: Retention time decreases (-8%). Critical Control: pH must be controlled within ±0.05 units.

  • Ion-Pair Reagent Conc. (5 mM ± 10%):

    • Significant impact on retention factor (

      
      ).
      

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] Link

  • Srinivasrao, V., et al. (2018).[4] Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. SOJ Biochemistry.[4] Link

  • BenchChem. (2025).[5][6][7] High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.[7][8]Link

  • Joshi, H., et al. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science. Link

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[9][10] U.S. Food and Drug Administration.[2] Link

Sources

Validation

Comparative study of morpholine vs. piperazine propanoic acid derivatives

Title: Scaffold Hopping in Lead Optimization: A Comparative Study of Morpholine vs. Piperazine Propanoic Acid Derivatives Introduction As a Senior Application Scientist, one of the most frequent challenges I encounter in...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Scaffold Hopping in Lead Optimization: A Comparative Study of Morpholine vs. Piperazine Propanoic Acid Derivatives

Introduction As a Senior Application Scientist, one of the most frequent challenges I encounter in lead optimization is balancing target affinity with pharmacokinetic (PK) liabilities. Six-membered saturated heterocycles are the bread and butter of medicinal chemistry. Among them, piperazine and morpholine are frequently deployed as privileged scaffolds across various therapeutic areas, from antidiabetic agents to antivirals[1].

When functionalized with a propanoic acid moiety—often used to provide an anionic anchor for target binding or to improve aqueous solubility—the choice between a piperazine and a morpholine core can dictate the success or failure of a drug candidate. This guide provides an objective, data-driven comparison of morpholine versus piperazine propanoic acid derivatives, dissecting the physicochemical causality behind their divergent behaviors and providing self-validating protocols for evaluating these scaffolds in your own discovery workflows.

Physicochemical Causality: The Oxygen vs. Nitrogen Dilemma

At first glance, morpholine and piperazine are structurally analogous. However, substituting the secondary nitrogen (NH) in piperazine with an oxygen atom (morpholine) fundamentally alters the electronic and physicochemical landscape of the molecule ()[2].

  • Basicity and hERG Liability: Piperazine contains two basic nitrogen atoms, which allows medicinal chemists to design molecules while retaining high basicity[3]. At physiological pH (7.4), the piperazine ring is heavily protonated. This positive charge is a known pharmacophore for binding to the hERG potassium channel via cation-π interactions, leading to severe cardiotoxicity risks. Conversely, the oxygen atom in morpholine is highly electron-withdrawing. This inductive effect significantly reduces the basicity of the remaining nitrogen (lowering the pKa), decreasing the fraction of protonated molecules at pH 7.4 and effectively mitigating hERG liabilities ()[4].

  • Metabolic Stability: The electron-withdrawing nature of the morpholine oxygen also decreases the electron density on the adjacent carbon atoms. This makes the morpholine ring generally less susceptible to cytochrome P450 (CYP)-mediated oxidation compared to piperazine, which is highly prone to rapid oxidative N-dealkylation and ring opening[2].

  • The Propanoic Acid Influence: The addition of a propanoic acid tail introduces a carboxylic acid (pKa ~4.5). This creates a zwitterionic character in both derivatives. In specific applications, such as the development of Hepatitis B virus (HBV) capsid inhibitors, morpholine propionic acid analogues demonstrated not only decreased hERG activities but also successfully avoided the strong CYP3A4 induction typically seen with other carboxyl analogues[4].

LeadOpt Start Hit Compound: Piperazine-Propanoic Acid Issue High hERG Liability & Rapid CYP Metabolism Start->Issue Mod Scaffold Hopping: Replace N with O Issue->Mod Structural Modification Result Optimized Lead: Morpholine-Propanoic Acid Mod->Result Benefits Reduced Basicity (pKa ↓) Improved Metabolic Stability Maintained Target Affinity Result->Benefits

Logical workflow for scaffold hopping from piperazine to morpholine to resolve PK liabilities.

Quantitative Data & Case Study Comparison

To illustrate these differences objectively, we look at experimental data trends typical of a lead optimization campaign transitioning from a piperazine-propanoic acid hit to a morpholine-propanoic acid lead (mirroring the optimization of clinical candidates like GLS4 to HEC72702)[4].

Table 1: Comparative Physicochemical and In Vitro Data

ParameterPiperazine-Propanoic Acid DerivativeMorpholine-Propanoic Acid DerivativeCausality / Impact
Nitrogen pKa ~9.2~8.4Morpholine O-atom withdraws electrons, lowering N-basicity.
LogD (pH 7.4) 0.81.4Morpholine is slightly more lipophilic when unprotonated.
hERG IC50 (µM) 3.5 (High risk)>30 (Low risk)Lower basicity of morpholine reduces electrostatic binding in hERG pore.
HLM t1/2 (min) 1845Reduced electron density in morpholine limits CYP450 oxidation.
CYP3A4 Induction ModerateNoneMorpholine propanoic acids often bypass PXR receptor activation.

Experimental Methodologies: Self-Validating Protocols

To confidently compare these derivatives, researchers must utilize robust, self-validating assays. Below are the definitive protocols for assessing the two most critical differentiating factors: metabolic stability and hERG inhibition.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the intrinsic clearance (CLint) and half-life (t1/2) differences driven by the heterocycle core.

Scientific Causality: We use NADPH as a cofactor because CYP450 enzymes require electron donation to catalyze the oxidation of the piperazine/morpholine rings. A control without NADPH is mandatory to validate that degradation is specifically CYP-mediated and not due to chemical instability or non-CYP esterases acting on the propanoic acid moiety.

Step-by-Step Workflow:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Self-Validation Step: Run a parallel negative control replacing NADPH with buffer).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent denatures the CYP enzymes instantly, freezing the metabolic profile.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate t1/2 using the slope of the natural log of % remaining versus time.

HLM Prep Prepare 1 µM Test Compound HLM Add HLM (0.5 mg/mL) Prep->HLM NADPH Initiate with 1 mM NADPH HLM->NADPH Quench Quench with Cold MeCN NADPH->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Step-by-step workflow of the Human Liver Microsome (HLM) stability assay.

Protocol B: Automated Patch-Clamp hERG Inhibition Assay

Purpose: To verify that the reduced basicity of the morpholine-propanoic acid derivative successfully mitigates cardiotoxicity.

Scientific Causality: The hERG channel has a promiscuous inner cavity with aromatic residues (Tyr652, Phe656) that readily interact with protonated amines. By measuring the tail current of the channel expressed in CHO cells, we can directly quantify the electrostatic binding affinity of our scaffolds.

Step-by-Step Workflow:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Establish a whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the test compounds (Piperazine vs. Morpholine derivatives) at escalating concentrations (0.1, 1, 10, 30 µM). (Self-Validation Step: Use 0.1% DMSO as a vehicle control and 1 µM Cisapride as a positive control for complete inhibition).

  • Data Acquisition: Measure the peak tail current reduction compared to the baseline. Calculate the IC50.

Conclusion

While piperazine remains a highly versatile and chemically tractable scaffold, its high basicity and metabolic liabilities often pose downstream challenges. As demonstrated, transitioning to a morpholine-propanoic acid derivative strategically leverages oxygen's electron-withdrawing properties to lower pKa, abrogate hERG binding, and enhance CYP stability without sacrificing the functional utility of the propanoic acid anchor. For drug development professionals, this scaffold hop represents a highly rational, predictable pathway to optimizing pharmacokinetic profiles.

References

  • Title: 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (HEC72702), a Novel Hepatitis B Virus Capsid Inhibitor Based on Clinical Candidate GLS4 | Source: Journal of Medicinal Chemistry (ACS Publications) | URL: [Link]

  • Title: Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications | Source: ResearchGate | URL: [Link]

  • Title: Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents | Source: PubMed Central (PMC) | URL: [Link]

Sources

Comparative

Benchmarking synthetic routes for 2-(3-oxomorpholin-4-yl)propanoic acid efficiency

Benchmarking Synthetic Routes for 2-(3-Oxomorpholin-4-yl)propanoic Acid: A Comprehensive Efficiency Guide Introduction 2-(3-Oxomorpholin-4-yl)propanoic acid is a highly versatile bifunctional building block frequently ut...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthetic Routes for 2-(3-Oxomorpholin-4-yl)propanoic Acid: A Comprehensive Efficiency Guide

Introduction

2-(3-Oxomorpholin-4-yl)propanoic acid is a highly versatile bifunctional building block frequently utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), Factor Xa inhibitors (such as Rivaroxaban analogs), and IRAK4 modulators. The morpholin-3-one core imparts highly favorable physicochemical properties to drug candidates, including enhanced aqueous solubility and metabolic stability. However, synthesizing this compound efficiently—particularly when stereochemical integrity at the alpha-carbon is required—demands careful selection of the N-alkylation and subsequent deprotection strategies.

Mechanistic Overview & Route Selection

The universal synthetic strategy for this scaffold involves the N-alkylation of morpholin-3-one with a 2-bromopropanoate derivative, followed by ester deprotection. Morpholin-3-one possesses an amide-like nitrogen with a high pKa (~16–17). Consequently, strong, irreversible bases such as Sodium Hydride (NaH) are required to quantitatively generate the nucleophilic nitrogen anion. This prevents the competing O-alkylation pathways that frequently plague reactions utilizing weaker bases like K₂CO₃.

The critical divergence in synthetic efficiency lies in the choice of the ester protecting group (Benzyl, Ethyl, or tert-Butyl), which dictates the deprotection conditions:

  • Route A (Benzyl Ester / Hydrogenolysis): The premier route for preserving stereocenters. Deprotection via Pd/C and H₂ is strictly neutral, eliminating the risk of base-catalyzed racemization at the labile alpha-position.

  • Route B (Ethyl Ester / Saponification): Highly cost-effective for racemic syntheses. However, the use of LiOH or NaOH in aqueous THF inevitably leads to partial or complete epimerization of chiral variants due to the acidity of the alpha-proton.

  • Route C (tert-Butyl Ester / Acidolysis): Utilizes Trifluoroacetic acid (TFA). While avoiding basic conditions, the generation of isobutylene gas and the need for rigorous acid scavenging make large-scale processing cumbersome.

Visualizing the Synthetic Pathways

SynthesisRoutes cluster_A Route A: Benzyl Ester (High Fidelity) cluster_B Route B: Ethyl Ester (Cost-Effective) cluster_C Route C: tert-Butyl Ester (Acid Labile) Start Morpholin-3-one (Starting Material) StepA1 N-Alkylation (Benzyl 2-bromopropanoate, NaH) Start->StepA1 StepB1 N-Alkylation (Ethyl 2-bromopropanoate, NaH) Start->StepB1 StepC1 N-Alkylation (t-Butyl 2-bromopropanoate, NaH) Start->StepC1 IntA Benzyl 2-(3-oxomorpholino)propanoate [M+H]+ 264.3 StepA1->IntA StepA2 Hydrogenolysis (H2, 10% Pd/C, EtOH) IntA->StepA2 Product 2-(3-oxomorpholin-4-yl)propanoic acid [M+H]+ 174.2 StepA2->Product IntB Ethyl 2-(3-oxomorpholino)propanoate [M+H]+ 202.2 StepB1->IntB StepB2 Saponification (LiOH, THF/H2O) IntB->StepB2 StepB2->Product IntC t-Butyl 2-(3-oxomorpholino)propanoate [M+H]+ 230.3 StepC1->IntC StepC2 Acidolysis (TFA, DCM) IntC->StepC2 StepC2->Product

Comparison of N-alkylation and deprotection routes for 2-(3-oxomorpholin-4-yl)propanoic acid.

Comparative Performance Data

MetricRoute A (Benzyl / Pd/C)Route B (Ethyl / LiOH)Route C (tert-Butyl / TFA)
Overall Yield 88 - 93%75 - 82%80 - 85%
Stereochemical Fidelity Excellent (>99% ee retention)Poor (Prone to racemization)Good (~95% ee retention)
Scalability (Pilot) High (Requires pressure reactor)Very High (Standard reactors)Moderate (Gas evolution)
E-Factor (Waste) Low (Catalyst is recyclable)Moderate (Aqueous salt waste)High (Halogenated solvents)
Primary Application Enantiopure PROTAC linkersRacemic building blocksBase-sensitive substrates

Experimental Protocols: Self-Validating Workflows

To ensure absolute reproducibility, the following protocols incorporate self-validating analytical checkpoints. The Benzyl route is highlighted due to its superior yield and stereochemical preservation, as validated in recent.

Protocol 1: Synthesis via Route A (Benzyl Ester Hydrogenolysis) - Recommended

Phase 1: N-Alkylation (Formation of Benzyl 2-(3-oxomorpholino)propanoate)

  • Preparation : Flame-dry a 500 mL 3-neck round-bottom flask under Argon. Charge with morpholin-3-one (10.1 g, 100 mmol) and anhydrous DMF (150 mL).

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in small portions over 15 minutes.

    • Causality: Slow addition controls the highly exothermic hydrogen gas evolution. Stirring at 0 °C for 30 minutes until gas evolution ceases ensures complete, irreversible formation of the sodium salt prior to electrophile introduction.

  • Alkylation : Add benzyl 2-bromopropanoate (26.7 g, 110 mmol) dropwise over 20 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint : Sample 50 µL, quench in MeOH, and analyze via LC-MS. The morpholin-3-one peak ([M+H]⁺ 102) should be entirely consumed, replaced by a dominant product peak at[M+H]⁺ 264.3.

  • Workup : Quench cautiously with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 x 100 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 1:1) to yield a pale yellow oil.

Phase 2: Hydrogenolysis (Deprotection to Target Acid)

  • Preparation : Dissolve the purified benzyl 2-(3-oxomorpholino)propanoate (20.0 g, ~76 mmol) in absolute ethanol (200 mL) in a hydrogenation flask.

  • Catalyst Addition : Purge the flask heavily with Argon. Carefully add 10% Palladium on Carbon (Pd/C, 2.0 g, 10% w/w).

    • Causality: Argon purging is a critical safety measure; it displaces oxygen and prevents the ignition of ethanol vapor by the highly active, dry Pd/C catalyst surface.

  • Hydrogenation : Evacuate the flask and backfill with Hydrogen gas three times. Stir vigorously under an H₂ atmosphere (balloon or 1 atm pressure) at room temperature for 1.0 hour.

  • Validation Checkpoint : TLC (DCM/MeOH 9:1) should show the complete disappearance of the starting material (Rf ~0.7) and the formation of a polar baseline spot (Rf ~0.1). LC-MS will confirm the target product mass at [M+H]⁺ 174.2.

  • Workup : Filter the suspension through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with hot ethanol (50 mL). Concentrate the filtrate under reduced pressure to afford 2-(3-oxomorpholin-4-yl)propanoic acid as a highly pure white solid (Yield: ~93%).

Protocol 2: Synthesis via Route B (Ethyl Ester Saponification) - Alternative for Racemates
  • Alkylation : Follow Phase 1 above, substituting ethyl 2-bromopropanoate to yield ethyl 2-(3-oxomorpholino)propanoate ([M+H]⁺ 202.2).

  • Saponification : Dissolve the ethyl ester (10.0 g, 50 mmol) in a mixture of THF/H₂O (3:1, 100 mL). Add Lithium Hydroxide monohydrate (LiOH·H₂O, 4.2 g, 100 mmol).

  • Reaction : Stir at room temperature for 3 hours.

    • Causality: LiOH is preferred over NaOH because the lithium cation coordinates with the morpholine oxygen, accelerating ester hydrolysis while minimizing off-target degradation. However, the basic conditions will still racemize the alpha-carbon.

  • Validation Checkpoint : Monitor by LC-MS for the disappearance of the [M+H]⁺ 202.2 peak and the appearance of the [M+H]⁺ 174.2 peak.

  • Workup : Evaporate the THF in vacuo. Acidify the remaining aqueous phase with 1M HCl to pH 2-3. Extract with 10% Isopropanol/Chloroform (5 x 50 mL). Dry and concentrate to yield the racemic product.

Conclusion

For advanced drug development applications—particularly in the synthesis of stereochemically pure PROTAC linkers—Route A (Benzyl Ester Hydrogenolysis) is the undisputed benchmark. It offers an exceptional 93% yield and complete preservation of alpha-carbon stereochemistry. Route B remains a viable, cost-effective alternative for early-stage screening where racemic mixtures are acceptable.

References

  • Yale University. (2020). Compounds & Methods for the Enhanced Degradation of Targeted Proteins & Other Polypeptides by an E3 Ubiquitin Ligase (European Patent No. EP3608317A1).

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